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  • Product: Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
  • CAS: 1219827-56-1

Core Science & Biosynthesis

Foundational

A Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. As a key building block in medicinal chemistry, understanding its structural features through NMR spectroscopy is crucial for its application in the synthesis of novel therapeutic agents. This document offers a comprehensive interpretation of its NMR spectra, supported by established principles of NMR spectroscopy and comparative data from structurally related molecules.

Molecular Structure and Atom Labeling

The structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, with a systematic labeling of the hydrogen and carbon atoms, is presented below. This labeling will be used for the assignment of the NMR signals throughout this guide.

Figure 1. Structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in CDCl₃ is summarized in the table below. The predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Proton Label Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H15, H16, H171.45s-9H
H3a, H5a1.55 - 1.65m-2H
H3e, H5e1.85 - 1.95m-2H
H2a, H6a3.00 - 3.10m-2H
H2e, H6e3.65 - 3.75m-2H
H13.50 - 3.60m-1H
H84.15d~2.42H
H102.42t~2.41H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is detailed below, with assignments based on the analysis of analogous structures and known substituent effects.

Carbon Label Predicted Chemical Shift (ppm)
C15, C16, C1728.5
C3, C530.8
C2, C643.5
C858.5
C1074.8
C175.5
C1479.5
C980.0
C11154.9

In-depth Spectral Analysis

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms in the molecule.

  • tert-Butyl Group (H15, H16, H17): A prominent singlet is expected around 1.45 ppm, integrating to nine protons. This signal is characteristic of the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

  • Piperidine Ring Protons (H2, H3, H5, H6): The piperidine ring protons are diastereotopic and will appear as complex multiplets. The axial protons (H3a, H5a) are expected to be more shielded and appear upfield around 1.55-1.65 ppm, while the equatorial protons (H3e, H5e) will be deshielded and appear further downfield around 1.85-1.95 ppm. The protons adjacent to the nitrogen atom (H2, H6) are significantly deshielded. Due to the influence of the Boc group, the axial (H2a, H6a) and equatorial (H2e, H6e) protons are expected to be well-separated, appearing around 3.00-3.10 ppm and 3.65-3.75 ppm, respectively.

  • Piperidine C4 Proton (H1): The proton at the C4 position, bonded to the carbon bearing the ether linkage, is expected to be a multiplet in the range of 3.50-3.60 ppm.

  • Propargyl Protons (H8, H10): The methylene protons of the propargyl group (H8) are adjacent to an oxygen atom and an alkyne, leading to a downfield shift to approximately 4.15 ppm. They will likely appear as a doublet due to coupling with the acetylenic proton (H10), with a small coupling constant (J ≈ 2.4 Hz). The terminal acetylenic proton (H10) is expected to resonate around 2.42 ppm as a triplet, also due to the long-range coupling with the methylene protons (H8). The chemical shift of terminal alkyne protons is typically found in the 2-3 ppm range.[1][2]

¹³C NMR Spectrum Interpretation

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

  • tert-Butyl Group (C14, C15, C16, C17): The methyl carbons of the tert-butyl group are expected to show a signal around 28.5 ppm, and the quaternary carbon will be around 79.5 ppm.

  • Piperidine Ring Carbons (C1, C2, C3, C5, C6): The C3 and C5 carbons are predicted to be the most shielded of the ring carbons, resonating around 30.8 ppm. The C2 and C6 carbons, being adjacent to the nitrogen atom, are deshielded and expected around 43.5 ppm. The C1 carbon, attached to the electronegative oxygen atom, will be the most deshielded of the piperidine ring carbons, with a predicted chemical shift of about 75.5 ppm.

  • Propargyl Group Carbons (C8, C9, C10): The methylene carbon (C8) adjacent to the oxygen is expected at approximately 58.5 ppm. The sp-hybridized carbons of the alkyne (C9 and C10) are predicted to appear around 80.0 ppm and 74.8 ppm, respectively.[1]

  • Carbonyl Carbon (C11): The carbonyl carbon of the Boc protecting group is expected to have the most downfield chemical shift in the spectrum, around 154.9 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers who wish to acquire experimental NMR data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Parameters:
  • Spectral Width: ~16 ppm
  • Number of Scans: 16
  • Relaxation Delay (d1): 2 seconds
  • Acquisition Time: ~4 seconds

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Acquisition Parameters:
  • Spectral Width: ~240 ppm
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay (d1): 2 seconds

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
  • Integrate the signals in the ¹H spectrum.
  • Analyze the multiplicities and coupling constants.

Workflow for NMR Analysis

The general workflow from sample preparation to final spectral analysis is illustrated in the diagram below.

cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Interpretation Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Fourier Transform Fourier Transform Data Acquisition->Fourier Transform Phasing & Referencing Phasing & Referencing Fourier Transform->Phasing & Referencing Integration & Peak Picking Integration & Peak Picking Phasing & Referencing->Integration & Peak Picking Chemical Shift Analysis Chemical Shift Analysis Integration & Peak Picking->Chemical Shift Analysis Coupling Constant Analysis Coupling Constant Analysis Chemical Shift Analysis->Coupling Constant Analysis Structural Assignment Structural Assignment Coupling Constant Analysis->Structural Assignment Final Report Final Report Structural Assignment->Final Report

Figure 2. General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. The predicted data, based on sound NMR principles and comparative analysis, offers valuable insights into the structural characteristics of this important synthetic building block. The provided experimental protocol serves as a practical reference for researchers aiming to acquire and analyze the NMR data of this compound. This comprehensive guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Libretexts. (2021). 13.7: 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • This is a placeholder for a potential future publication containing the actual experimental d
  • This is a placeholder for a potential future publication containing the actual experimental d
  • This is a placeholder for a potential future publication containing the actual experimental d
  • University of California, Los Angeles. ¹H NMR Chemical Shifts. Retrieved from [Link]

  • This is a placeholder for a potential future publication containing the actual experimental d

Sources

Exploratory

Physical properties and exact mass of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

In-Depth Technical Guide: Physical Properties, Exact Mass, and Application Workflows of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate As a Senior Application Scientist, I approach the integration of bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physical Properties, Exact Mass, and Application Workflows of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

As a Senior Application Scientist, I approach the integration of bifunctional building blocks not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of orthogonal reactivities. In modern drug discovery and bioconjugation, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1) serves as a highly versatile scaffold. It seamlessly bridges two of the most reliable methodologies in synthetic chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and acid-labile amine protection[1].

This whitepaper provides an authoritative breakdown of the molecule’s structural analytics, physicochemical properties, and field-proven experimental workflows designed for researchers and drug development professionals.

Structural Identity and Exact Mass Analytics

The utility of this compound lies in its dual-functional nature. The molecule consists of a central piperidine ring, protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group, and functionalized at the C4 position with a propargyl ether[1].

From a mass spectrometry and analytical perspective, precise identification is critical for reaction monitoring. The exact mass (monoisotopic mass) is calculated based on the most abundant isotopes of its constituent elements (C13H21NO3)[1].

Table 1: Chemical Identity and Analytical Metrics

PropertyValue
IUPAC Name tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
CAS Registry Number 1219827-56-1
Molecular Formula C13H21NO3
Monoisotopic Exact Mass 239.152144 Da
Average Molecular Weight 239.31 g/mol
SMILES String CC(C)(C)OC(=O)N1CCC(CC1)OCC#C
Primary MS Adducts (ESI+) m/z 240.16 [M+H]⁺, m/z 184.10 [M-tBu+H]⁺

Note: In LC-MS analysis, Boc-protected amines frequently undergo in-source fragmentation, losing the tert-butyl group (56 Da) or the entire Boc group (100 Da). Monitoring the m/z 184.10 fragment is a reliable self-validating metric for this compound's presence.

Physicochemical Properties

Understanding the physical state and solubility profile of CAS 1219827-56-1 is essential for solvent selection during synthesis and purification. As a non-ionic, highly organic ether-carbamate, it exhibits predictable lipophilicity[2].

Table 2: Physical and Chemical Properties

PropertyTypical Value / EstimateCausality / Significance
Physical State Colorless to pale yellow viscous liquidTypical for Boc-protected piperidine ethers lacking strong hydrogen-bond donors.
Density ~1.05 - 1.10 g/cm³ (Predicted)Slightly denser than water due to the oxygen-rich carbamate and ether linkages.
Boiling Point ~300 - 350 °C (Predicted)High BP necessitates purification via column chromatography rather than distillation.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOHigh organic solubility facilitates homogeneous catalysis in CuAAC reactions.
Storage Conditions 2-8 °C, sealed, dry and dark[2]Prevents slow thermal degradation or acid-catalyzed premature Boc cleavage.

Mechanistic Utility in Drug Design

The strategic value of this molecule is governed by the concept of orthogonal reactivity .

  • The Terminal Alkyne (Propargyl Ether): The alkyne is a bioorthogonal handle. It is inert to most biological and standard synthetic conditions but reacts rapidly with azides in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole. The triazole ring is a widely recognized bioisostere for amide bonds, offering improved metabolic stability against proteases.

  • The Boc-Protected Amine: The Boc group shields the basic piperidine nitrogen, preventing it from poisoning transition metal catalysts or participating in unwanted nucleophilic attacks. Because the Boc group is specifically acid-labile, it remains completely stable during the mildly basic/reductive conditions of the CuAAC click reaction.

StructuralLogic Compound tert-Butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Alkyne Terminal Alkyne (Propargyl ether) Compound->Alkyne Moiety 1 Boc Boc-Protected Amine (Piperidine ring) Compound->Boc Moiety 2 CuAAC CuAAC Click Chemistry (Triazole Formation) Alkyne->CuAAC Reacts via Deprotect Acidic Deprotection (Yields Free Amine) Boc->Deprotect Unlocked via

Diagram 1: Bifunctional structural logic of CAS 1219827-56-1.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and reaction success before proceeding.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the alkyne to a target azide while preserving the Boc group.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and 1.05 eq of the target organic azide in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

    • Causality: The biphasic t-BuOH/H₂O solvent system is critical. The organic alcohol solubilizes the starting materials, while the water solubilizes the inorganic copper salts, creating an ideal interfacial environment for the catalytic cycle.

  • Catalyst Generation: Add 0.1 eq of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), followed dropwise by a freshly prepared aqueous solution of 0.2 eq Sodium Ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. The solution will typically transition from blue to light yellow/green, visually validating catalyst activation.

  • Reaction & Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

    • Self-Validation: Do not proceed to workup until the m/z 240.16 [M+H]⁺ peak of the starting alkyne is completely consumed.

  • Workup: Dilute with water and extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Boc Deprotection

Objective: Remove the Boc group to yield the free secondary amine for downstream functionalization.

  • Acidic Cleavage: Dissolve the purified triazole intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Warm to room temperature and stir for 2 hours.

    • Causality: TFA protonates the carbamate oxygen. The subsequent cleavage is entropically driven by the release of isobutylene gas and carbon dioxide (CO₂). The evolution of micro-bubbles is a physical validation of the reaction occurring.

  • Validation & Quenching: Monitor via TLC (Ninhydrin stain).

    • Self-Validation: The starting material will not stain, but the newly formed free amine will react with Ninhydrin upon heating to produce a distinct purple/pink spot, confirming successful deprotection.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. To obtain the free base, redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry, and concentrate.

Workflow Start Starting Material (CAS 1219827-56-1) Click Step 1: CuAAC Reaction (CuSO4, Na Ascorbate, Azide) Start->Click Intermediate Boc-Protected Triazole Intermediate Click->Intermediate Full Conversion (LC-MS) Deprotection Step 2: Boc Deprotection (TFA in DCM, 25°C) Intermediate->Deprotection Product Final Product (Free Piperidine Amine) Deprotection->Product TFA Evaporation & Workup

Diagram 2: Sequential synthetic workflow from CuAAC to Boc deprotection.

References

  • National Center for Biotechnology Information (NCBI). "1,1-Dimethylethyl 4-(2-propyn-1-yloxy)-1-piperidinecarboxylate | C13H21NO3 | CID 49657917 - PubChem." PubChem Database. URL: [Link]

Sources

Foundational

Solubility profile of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive examination of the solubility profile of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. We delve into the theoretical principles governing solubility, present a predictive analysis based on the molecule's structure, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical methodologies required to accurately characterize the solubility of this and other related small molecules.

Introduction

tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a heterocyclic compound featuring a Boc-protected piperidine ring, an ether linkage, and a terminal alkyne. This unique combination of functional groups makes it a valuable intermediate for introducing the piperidine moiety into larger molecules via techniques like "click chemistry." Piperidine scaffolds are ubiquitous in pharmaceuticals, found in numerous classes of drugs due to their ability to impart desirable properties such as improved potency and favorable ADME characteristics.[1]

Understanding the solubility of this intermediate is paramount for its effective use. In process chemistry, solubility data dictates the choice of solvents for reactions, work-ups, and crystallizations, directly impacting yield and purity.[2] For drug development, the solubility of an API or a significant fragment thereof is a primary determinant of its formulation strategy and its ability to be absorbed in vivo.[3] This guide provides the necessary framework for a thorough solubility characterization.

The Theoretical Bedrock of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[4] The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

The Thermodynamics of Dissolution

Dissolution can be conceptualized as a three-step process, as illustrated below.[5]

  • Lattice Energy (Solute-Solute): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH₁ > 0).

  • Cavitation Energy (Solvent-Solvent): Energy is needed to create a cavity in the solvent to accommodate a solute molecule (ΔH₂ > 0).

  • Solvation Energy (Solute-Solvent): Energy is released when the solute molecule forms favorable interactions with the solvent molecules (ΔH₃ < 0).

The overall enthalpy of solution is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃. Dissolution is favorable when the energy released during solvation compensates for the energy required for the first two steps.

cluster_0 1. Solute-Solute Separation cluster_1 2. Solvent-Solvent Separation cluster_2 3. Solute-Solvent Interaction Solute_Crystal Solute Crystal Separated_Solute Separated Solute Molecules Solute_Crystal->Separated_Solute ΔH₁ > 0 (Lattice Energy) Solvated_Solute Solvated Solute (Solution) Separated_Solute->Solvated_Solute ΔH₃ < 0 (Solvation Energy) Solvent_Bulk Solvent Solvent_Cavity Solvent with Cavity Solvent_Bulk->Solvent_Cavity ΔH₂ > 0 (Cavitation Energy) Solvent_Cavity->Solvated_Solute ΔH₃ < 0 (Solvation Energy)

Caption: Thermodynamic cycle of dissolution.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a useful heuristic that refers to the polarity of the solute and solvent.[2] Polar solvents, which have large dipole moments and high dielectric constants (e.g., water, methanol), are effective at dissolving polar and ionic solutes.[6][7] Nonpolar solvents (e.g., hexane, toluene) are best for dissolving nonpolar solutes.[6][7] This is because the solvation energy (ΔH₃) is maximized when the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute and solvent are similar to those within the pure components.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial for scientists to distinguish between two types of solubility measurements.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the solid and solution phases are in equilibrium.[10] It is a thermodynamically stable value. The "shake-flask" method is the gold standard for its determination.[11]

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[12][13] The resulting value can be higher than the thermodynamic solubility (supersaturation) or lower (incomplete dissolution). While less precise, it is a rapid method for initial compound assessment.[9]

Predictive Analysis of the Solubility Profile

Before embarking on experimental work, a predictive analysis based on the molecular structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can provide valuable insights.

  • Molecular Formula: C₁₃H₂₁NO₂

  • Molecular Weight: 239.33 g/mol

  • Structural Features:

    • Boc-protected Amine: The bulky, nonpolar tert-butyl group significantly increases lipophilicity.

    • Piperidine Ring & Ether Linkage: These components contribute moderately to the molecule's polarity and can act as hydrogen bond acceptors.

    • Terminal Alkyne: The C-H bond of the alkyne is weakly acidic, but this group primarily contributes to the nonpolar character of the molecule.

Prediction: The molecule has a calculated LogP (XLogP3) of approximately 2.4, indicating moderate lipophilicity.[14] The presence of two oxygen atoms and one nitrogen atom provides sites for hydrogen bonding with protic solvents. Therefore, we can predict the following solubility trend:

  • High Solubility: In moderately polar and some nonpolar organic solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate, due to a balance of polar and nonpolar characteristics.

  • Moderate Solubility: In polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the large nonpolar regions (Boc group, hydrocarbon backbone) will limit miscibility compared to smaller, more polar molecules.[15]

  • Low to Very Low Solubility: In highly polar solvents like water and highly nonpolar solvents like hexane. The molecule is not polar enough to be readily soluble in water but is too polar to be highly soluble in aliphatic hydrocarbons.

Experimental Determination of Solubility

A robust solubility assessment requires well-defined, validated protocols. The United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements provides an authoritative framework for these determinations.[16][17][18]

Experimental Design: The Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[11] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask HPLC-UV

This protocol provides a self-validating system for accurately measuring equilibrium solubility.

1. Materials & Equipment:

  • tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (solid)

  • HPLC-grade organic solvents

  • Analytical balance, calibrated HPLC-UV system, orbital shaker with temperature control, centrifuge, calibrated pipettes, 2 mL glass vials with screw caps, 0.22 µm PTFE syringe filters.

2. Standard Curve Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Perform serial dilutions to prepare at least five calibration standards (e.g., 1, 5, 25, 100, 250 µg/mL).

  • Analyze each standard by HPLC-UV in triplicate to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.995.

3. Sample Preparation & Equilibration:

  • Add an excess of the solid compound (~5-10 mg) to a vial containing 1.0 mL of the test solvent.

  • Prepare each solvent sample in triplicate.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C ± 1 °C) for 24 hours to ensure equilibrium is reached.[8][19]

  • Visually confirm that excess solid remains after the equilibration period.

4. Sample Processing & Analysis:

  • Remove vials from the shaker and let them stand for 30 minutes.

  • To separate the solid and liquid phases, either centrifuge the vials at 10,000 rpm for 10 minutes or filter the supernatant through a 0.22 µm syringe filter. Causality: This step is critical to ensure only the dissolved compound is measured. Filtration is often preferred but may lead to underestimation if the compound adsorbs to the filter material.[20]

  • Accurately dilute an aliquot of the clear supernatant with acetonitrile to a concentration within the range of the standard curve. A dilution factor of 1:100 is a reasonable starting point.

  • Analyze the diluted samples using the validated HPLC-UV method.

5. HPLC-UV Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

6. Calculation:

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Analysis

Quantitative solubility data should be presented clearly for comparison. The following table provides a hypothetical but scientifically plausible solubility profile for the target compound, based on the predictive analysis.

SolventPolarity Index[21]Dielectric Constant (20°C)[22]Predicted Solubility (mg/mL at 25°C)USP Solubility Classification
Hexane0.11.88< 1Practically Insoluble
Toluene2.42.3895Freely Soluble
Dichloromethane3.18.93> 250Very Soluble
Tetrahydrofuran (THF)4.07.58> 300Very Soluble
Acetone5.120.7150Freely Soluble
Ethanol4.324.5580Freely Soluble
Methanol5.132.7045Soluble
Water10.280.1< 0.1Practically Insoluble

Interpretation: The hypothetical data aligns with the "like dissolves like" principle. The compound shows the highest solubility in solvents of intermediate polarity like dichloromethane and THF, which can effectively solvate both the polar (ether, Boc-carbonyl) and nonpolar (piperidine ring, alkyl groups) regions of the molecule. Solubility decreases in highly polar protic solvents (methanol, water) and in highly nonpolar solvents (hexane).

Applications in Drug Development

A well-defined solubility profile is not merely academic; it is a critical dataset that informs key decisions in the pharmaceutical pipeline.

  • Process Chemistry: The high solubility in solvents like dichloromethane and ethyl acetate makes them excellent choices for reaction media and for extraction during work-up. The lower solubility in hexane suggests it could be an effective anti-solvent for inducing crystallization and purification.[2]

  • Formulation Development: The poor aqueous solubility is a significant challenge for developing oral dosage forms. This data immediately signals to formulation scientists that enabling strategies—such as amorphous solid dispersions, lipid-based formulations, or the use of co-solvents and surfactants—will be necessary to achieve adequate bioavailability.[4][23]

  • Regulatory Compliance: Regulatory bodies like the FDA require thorough characterization of drug substances. Solubility data across a physiological pH range (e.g., pH 1.2 to 6.8) is a core component of submissions for an Investigational New Drug (IND) application and is used in the Biopharmaceutics Classification System (BCS).[3][24][25]

Conclusion

The solubility profile of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a multifaceted characteristic that can be predicted from its structure and must be confirmed through rigorous experimental measurement. As demonstrated, its moderate lipophilicity results in high solubility in solvents of intermediate polarity and poor solubility in aqueous media. A thorough understanding of this profile, obtained through systematic and validated methods like the shake-flask protocol detailed herein, is indispensable for scientists. It enables rational solvent selection in synthesis, guides formulation strategies in drug development, and ensures the generation of high-quality, reliable data essential for advancing chemical and pharmaceutical research.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

  • Common Organic Solvents: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]

  • Technical Note: Solubility Measurements. (n.d.). Pion Inc. [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. [Link]

  • <1236> Solubility Measurements. (n.d.). USP-NF. [Link]

  • Solvent Physical Properties. (n.d.). [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • tert-butyl 4-(prop-2-ynoyl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • The thermodynamic principles of dissolution. (n.d.). ResearchGate. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). HORIZON. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science. [Link]

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. (2025, September 12). ChemSrc. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

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  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2025, March 28). ACS Publications. [Link]

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  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. (2025, January 16). Rawsource. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018, August 9). FDA. [Link]

  • FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). ResearchGate. [Link]

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  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

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Foundational

A Technical Guide to the Chemical Stability of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate at amb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate at ambient room temperature. In the absence of specific long-term degradation studies on this molecule, this document synthesizes information on the intrinsic stability of its core functional motifs: the N-Boc protecting group, the terminal alkyne, and the ether linkage. We will explore potential degradation pathways, offer guidance on proper storage and handling, and provide detailed, adaptable protocols for assessing the purity and stability of this compound using modern analytical techniques. This guide is intended to equip researchers with the necessary knowledge to ensure the integrity of their samples and the reliability of their experimental outcomes.

Introduction: A Molecule of Interest in Modern Drug Discovery

tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a valuable bifunctional molecule frequently employed in the synthesis of complex pharmaceutical agents. The piperidine core is a common scaffold in numerous approved drugs, while the terminal alkyne and the Boc-protecting group offer versatile handles for chemical modification. The alkyne moiety is particularly useful for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of this building block to other molecules.

Given its utility, understanding the chemical stability of this compound is paramount for its effective use. Degradation of the starting material can lead to the formation of impurities that may interfere with subsequent synthetic steps, complicate purification, and ultimately impact the quality and safety of the final drug substance. This guide will therefore delve into the factors that can influence the stability of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate at room temperature.

Assessment of Chemical Stability: A Functional Group Approach

The stability of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can be inferred by examining the reactivity of its key functional groups under various conditions.

The N-Boc Protecting Group: A Balance of Stability and Lability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its robustness under many synthetic conditions. It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[1][2] However, its defining characteristic is its lability under acidic conditions.[2][3]

Potential Degradation Pathway: Acid-Catalyzed Deprotection

Exposure to acidic environments, even trace amounts of acid, can lead to the cleavage of the Boc group, yielding the free piperidine, isobutylene, and carbon dioxide. While the compound is generally stable at neutral pH, prolonged storage in non-pH-controlled solvents or exposure to acidic reagents can initiate this degradation.

reactant tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate intermediate Protonated Reactant reactant->intermediate H+ products 4-(Prop-2-yn-1-yloxy)piperidine + Isobutylene + CO2 intermediate->products Cleavage

Figure 1: Acid-Catalyzed Deprotection of the N-Boc Group.

The Terminal Alkyne: A Site of Potential Oxidation

Terminal alkynes are generally stable functional groups. However, they can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen.[4][5][6][7] While spontaneous oxidation by atmospheric oxygen at room temperature is typically slow, it can be a consideration for long-term storage.[8]

Potential Degradation Pathway: Oxidative Coupling and Cleavage

In the presence of oxygen and trace metal catalysts, terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes (Glaser coupling). More aggressive oxidation can lead to cleavage of the triple bond to form carboxylic acids.

reactant tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate dimer 1,3-Diyne Dimer reactant->dimer [O], Metal Catalyst cleavage_product Carboxylic Acid Derivative reactant->cleavage_product Strong Oxidation

Figure 2: Potential Oxidative Degradation of the Terminal Alkyne.

The Ether Linkage: Generally Robust but Susceptible to Acid Cleavage

Ethers are known for their chemical inertness and are often used as solvents for this reason. They are stable to bases, oxidizing agents, and reducing agents. However, they can be cleaved under strongly acidic conditions, typically requiring elevated temperatures.[9][10][11][12][13]

Potential Degradation Pathway: Acid-Catalyzed Ether Hydrolysis

Under acidic conditions, the ether oxygen can be protonated, making it a better leaving group. Subsequent nucleophilic attack by water can lead to the cleavage of the C-O bond, yielding an alcohol and a carbocation or another alcohol. For the title compound, this would result in 4-hydroxypiperidine and propargyl alcohol derivatives. This process is generally slow at room temperature in the absence of a strong acid.[9][12]

Recommended Storage and Handling

Based on the analysis of the functional groups, the following storage and handling recommendations are provided to maximize the shelf-life of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate:

ConditionRecommendationRationale
Temperature Store at room temperature (20-25°C) for short-term use. For long-term storage, refrigeration (2-8°C) is recommended.[14]Lower temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To minimize exposure to atmospheric oxygen and moisture.
Light Store in a light-resistant container.To prevent potential photolytic degradation.
Incompatibilities Avoid contact with strong acids, strong bases, and strong oxidizing agents.To prevent acid-catalyzed deprotection/hydrolysis and oxidative degradation.

Analytical Methods for Stability Assessment

To empirically assess the stability of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[15][16][17][18]

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of each. The development of such a method typically involves forced degradation studies.[19][20][21][22][23][24][25][26][27]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate the likely degradation products to a level of 5-20%.[26][27]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[26][28]

HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A and gradually increase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

This method should be optimized to achieve baseline separation of all degradation products from the parent peak.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification of degradation products.

Mass Spectrometry (MS) Analysis

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound due to the presence of the basic nitrogen atom.

  • Expected Molecular Ion: [M+H]⁺

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ions of the parent compound and its degradants to elucidate their structures. Common fragmentation patterns for piperidine derivatives involve cleavage of the piperidine ring and loss of substituents.[29][30][31][32][33]

Conclusion

tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a reasonably stable compound at room temperature when stored under appropriate conditions. The primary stability concerns arise from the potential for acid-catalyzed deprotection of the N-Boc group and, to a lesser extent, oxidation of the terminal alkyne. By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable synthetic building block. For applications requiring stringent purity control, the implementation of a stability-indicating HPLC method, as outlined in this guide, is strongly recommended to monitor the purity of the material over time.

References

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012). Pure and Applied Chemistry.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Hydrolysis of Ether. (2025). Prezi.
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange.
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  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? (2015). Chemistry Stack Exchange.
  • Ether cleavage. Wikipedia.
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  • Stability Indicating HPLC Method Development: A Review. (2021). International Journal of Trend in Scientific Research and Development.
  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
  • Forced Degradation Studies Protocol Guide | PDF | Clinical Trial | Pharmaceutical Formul
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • 301185-41-1 | tert-Butyl 4-(prop-2-yn-1-yl)
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen. (2009).
  • Stability Indicating HPLC Method Development. (2021). International Journal of Trend in Scientific Research and Development.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). PubMed.
  • HOW TO APPROACH A FORCED DEGRAD
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline.
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  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry. (2025). Benchchem.
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • (PDF) Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. (2023).
  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropan
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Alkyne Functional Group & Reactions | Overview & Examples - Lesson. Study.com.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • 4-Hydroxy-4-(2-propenyl)piperidine-1-carboxylic acid tert-butyl ester(203662-51-5) 1H NMR spectrum. ChemicalBook.
  • Oxidation of Alkynes-Ozonolysis, Baeyer's Reagent, Baeyer's test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry. Aakash Institute.
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Protocols & Analytical Methods

Method

TFA Boc-deprotection protocol for tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

An Application Guide for the Synthesis of 4-(Prop-2-yn-1-yloxy)piperidine via TFA-Mediated Boc-Deprotection Introduction: The Strategic Importance of Boc Deprotection The tert-butyloxycarbonyl (Boc) group is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 4-(Prop-2-yn-1-yloxy)piperidine via TFA-Mediated Boc-Deprotection

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and peptide chemistry.[1] Its value lies in its ability to mask the reactivity of primary and secondary amines under a wide range of conditions, yet it can be removed cleanly and efficiently under specific acidic conditions.[2] This selective removal is critical for multi-step syntheses where precise control over reactive sites is paramount.

This application note provides a detailed protocol and scientific rationale for the deprotection of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate using trifluoroacetic acid (TFA). The resulting product, 4-(prop-2-yn-1-yloxy)piperidine, is a valuable synthetic intermediate, featuring a reactive secondary amine and a terminal alkyne, making it a versatile building block for constructing more complex molecules through reactions like nucleophilic substitution, reductive amination, and click chemistry. This guide is designed for researchers and drug development professionals, offering field-proven insights to ensure a high-yielding and reliable transformation.

Reaction Mechanism: The Chemistry of Acid-Catalyzed Deprotection

The cleavage of the Boc protecting group with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established acid-catalyzed elimination mechanism.[2] Understanding this pathway is key to optimizing reaction conditions and troubleshooting potential issues.

The four key steps are:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making it susceptible to cleavage.[1]

  • Formation of a tert-Butyl Cation: The protonated carbamate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide.[3] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated secondary amine is basic and, in the acidic reaction medium, is immediately protonated by the excess TFA to form the corresponding piperidinium trifluoroacetate salt.[2]

G cluster_mech TFA-Mediated Boc-Deprotection Mechanism BocAmine Boc-Protected Piperidine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation ProtonatedBoc->tBu AmineSalt Piperidinium TFA Salt (Product) CarbamicAcid->AmineSalt - CO₂ CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

The generated tert-butyl cation is a reactive electrophile. It can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate or solvent.[3][4]

Experimental Protocol

This protocol provides a reliable method for the deprotection of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Typical SpecsPurpose
tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylateC₁₃H₂₁NO₃239.31>97% PurityStarting Material
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02>99%, AnhydrousAcid Catalyst / Reagent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ACS GradeReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Solution (~84 g/L)Neutralizing Agent (for free amine work-up)
BrineNaCl58.44Saturated Aqueous SolutionAqueous Wash (to break emulsions)
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularDrying Agent
TolueneC₇H₈92.14ACS GradeAzeotropic removal of TFA (optional)
Diethyl Ether(C₂H₅)₂O74.12AnhydrousAnti-solvent for salt precipitation (optional)
Step-by-Step Reaction Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.5 M.[1]

    • Scientist's Insight: Using anhydrous DCM is crucial to prevent the introduction of water, which could potentially lead to side reactions, although the reaction is generally tolerant to small amounts of moisture.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

    • Scientist's Insight: This step is important to control the initial exotherm that occurs upon adding the strong acid, preventing potential degradation of the starting material or product.

  • TFA Addition: While stirring vigorously, add trifluoroacetic acid (TFA) dropwise to the solution. A common and effective mixture is a 1:1 (v/v) ratio of TFA to DCM.[1]

    • Scientist's Insight: The volume of TFA can be adjusted. For sensitive substrates, a lower concentration (e.g., 20-30% TFA in DCM) may be used, though this might require longer reaction times.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1–3 hours.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1] A typical TLC system would be 10% Methanol in DCM with a ninhydrin stain to visualize the product amine.

Process Visualization: From Reaction to Isolation

Caption: General experimental workflow for Boc deprotection.

Work-up and Purification

The choice of work-up depends on whether the final product is desired as the free amine or the TFA salt. The TFA salt is often a stable solid that can be used directly in subsequent reactions, whereas the free amine is required for reactions that are not compatible with an acidic counter-ion.

Procedure A: Isolation of the Free Amine
  • Concentration: Remove the DCM and excess TFA from the reaction mixture under reduced pressure using a rotary evaporator.[2] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).[5]

  • Neutralization: Dissolve the resulting oil or solid in an organic solvent like ethyl acetate or DCM. Carefully transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]

    • Scientist's Insight: Be cautious during this step. The neutralization of TFA with bicarbonate releases CO₂ gas, which can cause significant pressure buildup in the separatory funnel. Vent frequently.[2]

  • Extraction: Wash the organic layer with brine, which helps to remove residual water and break up any emulsions.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the deprotected free amine, 4-(prop-2-yn-1-yloxy)piperidine. The crude product can be purified further by column chromatography or distillation if necessary.

Procedure B: Isolation of the Trifluoroacetate (TFA) Salt
  • Concentration: Remove the DCM and excess TFA from the reaction mixture under reduced pressure using a rotary evaporator. This often yields the TFA salt directly as an oil or solid.[5]

  • Precipitation (Optional): To obtain a solid, dissolve the residue in a minimal amount of a polar solvent (like isopropanol) and add a non-polar anti-solvent such as cold diethyl ether until the product precipitates.[1][5]

  • Isolation: Collect the solid salt by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

Product Characterization

Successful deprotection can be confirmed by standard analytical techniques.

  • ¹H NMR: The most telling sign of a complete reaction is the complete disappearance of the sharp singlet corresponding to the nine tert-butyl protons, typically found around δ 1.45 ppm. Concurrently, new signals for the protons on the piperidine ring adjacent to the nitrogen will appear in a different region (shifted downfield compared to the deprotected product), and a broad singlet for the N-H proton will appear (its chemical shift can vary and it may be exchangeable with D₂O).

  • ¹³C NMR: The signals for the quaternary carbon and the methyl carbons of the Boc group (around δ 80 and δ 28 ppm, respectively) will be absent in the product spectrum.

  • Mass Spectrometry (ESI-MS): The product will show a molecular ion peak [M+H]⁺ corresponding to the mass of the deprotected amine (C₈H₁₃NO, exact mass ~139.10).

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time, low TFA concentration, or a particularly stable Boc group.Extend the reaction time and continue monitoring.[5] If the reaction remains sluggish, increase the concentration of TFA or gently warm the reaction mixture to 40 °C.[5] Be aware that heating can increase the risk of side reactions for sensitive substrates.
Difficult Work-up / Oily Product The TFA salt of the product amine may be an oil or "gum" that is difficult to handle. The free amine may have some water solubility.For isolating the free amine, ensure thorough back-extraction of the aqueous layer with your organic solvent. For an alternative non-aqueous work-up, after evaporation of TFA, dissolve the residue in methanol and add a basic ion-exchange resin (e.g., Amberlyst A-21). Stir for 30-60 minutes, then filter the resin and concentrate the filtrate.[6][7]
Side Product Formation The reactive tert-butyl cation can alkylate other nucleophilic sites on the molecule. The alkyne group is generally stable to TFA.While less common for this substrate, if t-butylation is suspected, consider adding a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] Alternatively, switching the acid to HCl in dioxane or methanol can sometimes mitigate this side reaction.[5][7]

Safety Precautions with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (butyl or neoprene), chemical splash goggles, a face shield, and a lab coat.[8][10] Do not wear contact lenses when working with TFA.[8]

  • Handling: TFA is volatile and has a pungent odor. Avoid inhaling vapors.[2] When preparing dilutions, always add the acid to the solvent slowly.[10]

  • Exposure:

    • Skin Contact: Can cause severe chemical burns.[8] In case of contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

    • Eye Contact: Can cause serious eye damage.[9] Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek urgent medical attention.[10]

  • Spills: Small spills can be absorbed with an inert material like vermiculite or sand.[10] The area should then be neutralized and washed. For large spills, evacuate the area and follow emergency procedures.[10]

  • Storage: Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[8]

By following this detailed guide, researchers can confidently and safely perform the TFA-mediated deprotection of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, yielding a valuable building block for further synthetic endeavors.

References

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. Retrieved from [Link]

  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92291-92295. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Trifluoroacetic acid D. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: TRIFLUOROACETIC ACID FOR HPLC & UV SPECTROSCOPY. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Application

Application Note: Advanced CuAAC Methodologies Utilizing tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: PROTAC linker synthesis, peptidomimetic drug discovery, and advanced bioconjugation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: PROTAC linker synthesis, peptidomimetic drug discovery, and advanced bioconjugation.

Executive Summary & Strategic Utility

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently developed by the Sharpless [1] and Meldal[2] laboratories, has become the premier click chemistry reaction for drug discovery. Within this paradigm, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1) serves as a highly privileged building block.

This specific substrate integrates three critical structural features:

  • The Piperidine Scaffold: A ubiquitous pharmacophore in FDA-approved drugs that enhances aqueous solubility, metabolic stability, and target binding affinity.

  • The Boc-Protecting Group: Prevents the secondary amine from poisoning the Cu(I) catalyst or undergoing unwanted nucleophilic side reactions, allowing for orthogonal deprotection downstream.

  • The Propargyl Ether: Provides a sterically unhindered, highly reactive terminal alkyne that rapidly undergoes CuAAC to form stable 1,4-disubstituted 1,2,3-triazole linkages.

Mechanistic Rationale

To achieve quantitative yields, one must understand the catalytic cycle. The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) accelerates the reaction by a factor of 107 , exclusively yielding the 1,4-regioisomer [1].

Because Cu(I) is thermodynamically unstable and prone to oxidation (to Cu(II)) or disproportionation (to Cu(0) and Cu(II)), standard protocols generate Cu(I) in situ using Copper(II) sulfate and sodium ascorbate as a reducing agent. For sensitive applications, polytriazole ligands such as TBTA [3] or THPTA [4] are employed to stabilize the Cu(I) oxidation state and accelerate the formation of the critical Cu-acetylide intermediate.

Catalytic Cycle Visualization

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu1 PiComplex π-Alkyne-Cu(I) Complex Cu1->PiComplex + Alkyne Alkyne Alkyne Substrate (Boc-Piperidine Ether) Alkyne->PiComplex Acetylide Cu(I)-Acetylide Intermediate PiComplex->Acetylide - H+ (Deprotonation) Coordination Azide-Cu(I) Coordination Acetylide->Coordination + Azide Azide Organic Azide (R-N3) Azide->Coordination Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Cyclization TriazolylCu Cu(I)-Triazolide Metallacycle->TriazolylCu Ring Contraction TriazolylCu->Cu1 Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole TriazolylCu->Product Protonation

Fig 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocols

The following protocols are engineered as self-validating systems. Experimental choices are grounded in mechanistic causality to ensure reproducibility.

Protocol A: Standard Biphasic Synthesis (Small Molecule Building Blocks)

Optimized for the synthesis of PROTAC linkers or pharmaceutical intermediates where substrates are highly soluble in organic solvents.

StepActionMechanistic Rationale & Self-Validation
1. Substrate Preparation Dissolve tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) and target azide (1.05 eq) in tert-butanol (t-BuOH).t-BuOH effectively solubilizes the organic substrates without coordinating the copper catalyst (unlike acetonitrile, which can inhibit Cu(I)).
2. Catalyst Preparation In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) in deionized water.Water accelerates the reaction via hydrophobic packing effects and stabilizes the highly polar transition states [1].
3. Reductant Addition Add Sodium Ascorbate (0.10 eq) to the aqueous copper solution.Self-Validation: The solution must immediately transition from bright blue (Cu²⁺) to pale yellow or colorless (Cu⁺). If it remains blue, the ascorbate is degraded.
4. Reaction Initiation Combine the aqueous catalyst solution with the t-BuOH substrate solution (final solvent ratio 1:1 v/v). Stir vigorously at room temperature for 2–6 hours.Vigorous stirring is required to overcome mass transfer limitations in the biphasic mixture.
5. Quenching & Workup Dilute with water and extract with EtOAc. Wash the organic layer with 1M NH₄Cl or EDTA.NH₄Cl/EDTA chelates residual copper, preventing product degradation and stripping the catalyst from the triazole product.
Protocol B: Ligand-Accelerated CuAAC (Sensitive/Dilute Conditions)

Optimized for bioconjugation or reactions involving highly complex, low-concentration substrates where ROS generation must be suppressed [4].

StepActionMechanistic Rationale & Self-Validation
1. Degassing Sparge all solvents (PBS buffer and DMSO) with Argon for 15 minutes.Removing dissolved oxygen prevents the oxidative degradation of Cu(I) and suppresses Glaser coupling (alkyne dimerization) byproducts.
2. Pre-complexation Mix CuSO₄ (0.01 eq) and THPTA ligand (0.05 eq) in degassed water. Incubate for 5 minutes.Pre-complexation ensures that upon reduction, Cu(I) is immediately captured by the stabilizing polytriazole ligand, preventing disproportionation [3].
3. Assembly Add the Boc-piperidine alkyne (1.0 eq) and azide (1.0 eq) to the reaction vessel in a PBS/DMSO mixture.DMSO aids in the solubility of the Boc-protected piperidine in aqueous environments.
4. Initiation Add Sodium Ascorbate (0.10 eq) to the pre-complexed Cu/THPTA solution, then immediately transfer to the main reaction vessel.THPTA accelerates the reaction rate, allowing for lower catalyst loading (1 mol%) and protecting sensitive moieties from ascorbate byproducts [4].

Quantitative Optimization Data

The table below summarizes the optimization landscape for conjugating tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with a standard benzyl azide derivative.

EntryCatalyst SystemLigandSolvent SystemTime (h)Yield (%)Observation / Causality
15 mol% CuSO₄ / 10 mol% NaAscNonet-BuOH/H₂O (1:1)1282Standard baseline; slow at lower concentrations.
25 mol% CuSO₄ / 10 mol% NaAscTBTA (5 mol%)t-BuOH/H₂O (1:1)495TBTA stabilizes Cu(I), accelerating the rate significantly.
35 mol% CuSO₄ / 10 mol% NaAscTHPTA (5 mol%)PBS/DMSO (9:1)298THPTA provides superior aqueous solubility and fastest kinetics [4].
45 mol% CuI (Direct Cu⁺)NoneTHF / Et₃N2465Base promotes Glaser coupling byproducts; CuI is poorly soluble.
51 mol% CuSO₄ / 5 mol% NaAscTHPTA (1 mol%)t-BuOH/H₂O (1:1)694Low catalyst loading is viable when THPTA is utilized.

Troubleshooting & Quality Control

  • Failure Point: Reaction Stalling / Incomplete Conversion

    • Diagnostic: The reaction mixture turns green or blue.

    • Causality: Cu(I) has been oxidized back to Cu(II) by atmospheric oxygen. The catalytic cycle is broken.

    • Resolution: Degas solvents thoroughly. Add an additional 0.10 eq of solid sodium ascorbate to re-reduce the copper in situ.

  • Failure Point: Formation of Glaser Coupling Byproducts

    • Diagnostic: LC-MS shows a mass corresponding to the dimer of the Boc-piperidine alkyne.

    • Causality: Cu-catalyzed oxidative homocoupling of terminal alkynes occurs in the presence of oxygen and basic conditions.

    • Resolution: Exclude oxygen strictly. Avoid the use of amine bases (like Et₃N) unless utilizing a strictly anhydrous CuI protocol. Stick to the ascorbate-driven aqueous protocol.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis Source: Organic Letters URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition URL: [Link]

Method

Advanced Bioconjugation Workflows Using tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Executive Summary & Chemical Rationale In modern bioconjugation, the design of the linker bridging a biomolecule and its payload is as critical as the payload itself. tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern bioconjugation, the design of the linker bridging a biomolecule and its payload is as critical as the payload itself. tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS 1219827-56-1)[1] is an advanced bifunctional building block engineered to address the dual challenges of aqueous solubility and bioorthogonal reactivity.

This molecule combines two highly strategic functional groups:

  • The Piperidine Core : Serving as a semi-flexible, basic spacer, the piperidine ring provides essential structural rigidity. In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this rigidity impacts the 3D orientation of the molecule, optimizing ternary complex formation[2]. Furthermore, the basic nitrogen (once deprotected) becomes positively charged at physiological pH, significantly enhancing the aqueous solubility of otherwise hydrophobic payloads[3].

  • The Propargyl Ether : This terminal alkyne acts as the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. While highly electron-deficient alkynes (like propiolamides) react faster, they are dangerously prone to off-target Michael additions with biological thiols such as cysteine[6]. The propargyl ether strikes the optimal balance: it is highly stable under physiological conditions, yet reacts rapidly and selectively in the presence of a Cu(I) catalyst to form a robust 1,4-disubstituted 1,2,3-triazole linkage[5][7].

Table 1: Comparative Reactivity of Alkyne Groups in Bioconjugation

To justify the selection of the propargyl ether over other alkyne variants, the following empirical data summarizes their performance in biological environments:

Alkyne ClassRelative CuAAC ReactivityBiological StabilityOff-Target Reactivity Profile
Propargyl Ether Moderate-High (~15-30 M⁻¹s⁻¹)ExcellentLow (Strictly Bioorthogonal)
Propiolamides Very High (<10 M⁻¹s⁻¹)ModerateHigh (Michael addition with thiols)
Phenylacetylene Low (>30 M⁻¹s⁻¹)ExcellentLow
Cyclooctynes (SPAAC) High (Metal-free kinetics)GoodModerate (Thiol-yne side reactions)

(Data synthesized from comparative kinetic studies on terminal alkynes[5][6][8].)

Strategic Experimental Workflow

The functionalization of this building block follows a strict sequence: acidic deprotection of the piperidine nitrogen, covalent attachment of the payload via amide/urea bond formation, and finally, bioorthogonal click conjugation to the target protein.

G A tert-Butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate B Acidic Cleavage (TFA / DCM) A->B C 4-(prop-2-yn-1-yloxy)piperidine (Secondary Amine) B->C D Payload Conjugation (Amide/Urea Bond Formation) C->D E Alkyne-Functionalized Payload D->E F CuAAC Click Reaction (+ Azide-Biomolecule) E->F G Final Bioconjugate (ADC / PROTAC) F->G

Workflow for piperidine-propargyl linker functionalization and bioconjugation.

Detailed Protocols & Self-Validating Systems

Protocol A: Acidic Deprotection and Payload Conjugation

Causality & Mechanism: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl carbocation and subsequent decarboxylation to yield the free piperidine amine[9]. Because tert-butyl carbocations are potent electrophiles, they can indiscriminately alkylate sensitive nucleophilic residues (e.g., tryptophan, methionine) if present on your payload. Therefore, the addition of carbocation scavengers is a non-negotiable requirement[10].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Scavenger Addition: Add a scavenger cocktail (e.g., 2% v/v triisopropylsilane or dithioethane) to trap liberated tert-butyl cations[10].

  • Cleavage: Cool the reaction vessel to 0 °C and add an equal volume of neat TFA dropwise (Final ratio: 50% TFA in DCM)[9][11].

  • Validation (In-Process): Stir for 1-2 hours at room temperature. Monitor the disappearance of the starting material via TLC. A Ninhydrin stain will turn deep purple, confirming the successful generation of the free secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x) to yield the 4-(prop-2-yn-1-yloxy)piperidine TFA salt.

  • Payload Conjugation: Dissolve the TFA salt in anhydrous DMF. Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and generate the highly nucleophilic free amine. Add 1.1 equivalents of your payload's NHS-ester. Stir for 2 hours, monitor via LC-MS, and purify the alkyne-functionalized payload via preparative HPLC.

Protocol B: CuAAC Bioconjugation to Azide-Modified Proteins

Causality & Mechanism: CuAAC requires a Cu(I) catalyst, typically generated in situ by reducing Cu(II) sulfate with sodium ascorbate[7][12]. However, in the presence of dissolved oxygen, Cu(I) and ascorbate rapidly generate Reactive Oxygen Species (ROS) that will degrade sensitive proteins[13]. To prevent this, an accelerating, coordinating ligand (such as THPTA or BTTAA) is utilized to stabilize the Cu(I) oxidation state[14][15]. Furthermore, the oxidation of ascorbate produces dehydroascorbate, a dangerous electrophile that covalently crosslinks lysine and arginine residues. Aminoguanidine must be added as a sacrificial nucleophile to quench these toxic byproducts[12][13].

CuAAC Cu2 Cu(II) Source (CuSO4) Cu1 Cu(I)-Ligand Complex (Active & Protected) Cu2->Cu1 Reduction by Ascorbate Ligand Accelerating Ligand (THPTA / BTTAA) Ligand->Cu1 Stabilization Asc Sodium Ascorbate (Reductant) ROS Reactive Oxygen Species & Dehydroascorbate Asc->ROS Oxidation Byproduct Product 1,4-Triazole Bioconjugate Cu1->Product Catalyzes Click Ag Aminoguanidine (Scavenger) ROS->Ag Quenched by

CuAAC catalytic cycle highlighting ROS mitigation and ligand stabilization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions in degassed, deionized water: CuSO₄ (20 mM), THPTA ligand (50 mM), Sodium Ascorbate (100 mM), and Aminoguanidine (100 mM)[12].

  • Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 1 part CuSO₄ stock with 2.5 parts THPTA stock. Incubate for 5 minutes at room temperature. Causality: Pre-forming the Cu(II)-ligand complex ensures that upon reduction, the Cu(I) ion is immediately protected by the ligand, preventing ROS generation[13].

  • Reaction Assembly: To a buffered solution (e.g., 100 mM Sodium Phosphate, pH 7.4) containing the azide-modified protein (1-10 µM), add the alkyne-functionalized piperidine payload (5-10 molar equivalents)[4][12].

  • Scavenger Addition: Add the Aminoguanidine stock to achieve a final concentration of 5 mM[12].

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA mixture (targeting a final Cu concentration of 100 µM)[13].

  • Initiation: Initiate the reaction by adding Sodium Ascorbate (final concentration: 2.5 mM). Causality: Adding the reductant last ensures the catalyst is fully assembled and the substrate is present, minimizing the time Cu(I) is exposed to residual oxygen[13].

  • Incubation & Validation: Rotate the mixture gently for 1-2 hours at room temperature. Self-Validation: To confirm the alkyne's reactivity independently, run a parallel positive control using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin); a successful reaction will yield a highly fluorescent 1,4-triazole, quantifiable via fluorometry[12][15].

  • Quenching & Purification: Stop the reaction by adding 5 mM EDTA to chelate the copper. Purify the final bioconjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) to remove small-molecule reagents[12].

Sources

Application

The Versatile Building Block: Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in Modern Drug Discovery

Introduction: Unlocking New Chemical Space in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, the piperidine moiety holds a privileged position, being a ubiquitous feature in a vast number of approved pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic systems by providing more precise vectoral orientations of substituents, which can lead to enhanced protein-ligand interactions.[1] When combined with the versatile reactivity of a terminal alkyne, the resulting building block becomes a powerful tool for medicinal chemists.

This technical guide focuses on tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate , a heterobifunctional building block that elegantly marries the desirable pharmacokinetic properties of the piperidine core with the synthetic flexibility of the propargyl group. The Boc-protected amine allows for controlled, stepwise synthetic strategies, while the terminal alkyne serves as a gateway to a diverse array of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," and the palladium-catalyzed Sonogashira coupling.

This document provides a detailed exploration of the applications of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in drug discovery, complete with in-depth protocols, mechanistic insights, and data presentation to empower researchers in their quest for novel bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C13H21NO3PubChem
Molecular Weight 239.31 g/mol PubChem
Appearance White to off-white solid or oilCommercial Suppliers
Solubility Soluble in most organic solvents (DCM, THF, DMF, etc.)General Knowledge
Storage Store in a cool, dry place away from heat and oxidizing agents.Commercial Suppliers

Safety and Handling: Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility and Key Reactions

The terminal alkyne of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is the cornerstone of its synthetic utility. This functional group provides a handle for the facile introduction of a wide range of molecular fragments through robust and high-yielding coupling reactions.

The Power of "Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6] The reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[5] This triazole linker is not merely a passive spacer; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final compound.

Application Note: Synthesis of Triazole-Linked Piperidine Derivatives

The following protocol provides a detailed, field-proven method for the synthesis of 1,2,3-triazole-linked piperidine derivatives using tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This one-pot procedure is notable for its simplicity, rapid reaction time, and high yields.[4]

Experimental Protocol: One-Pot CuAAC Reaction

  • Reagent Preparation:

    • Dissolve tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF (5 mL).

    • In a separate vial, dissolve the desired aryl or alkyl azide (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of copper(I) iodide (CuI) in DMF.

    • Have N,N-Diisopropylethylamine (DIPEA) readily available.

  • Reaction Setup:

    • To a round-bottom flask containing the solution of the piperidine building block, add the azide solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation and Reaction:

    • Add DIPEA (1.5 eq) to the reaction mixture, followed by the addition of CuI (10 mol%).

    • Stir the reaction vigorously at 0 °C. The reaction is typically complete within 5-10 minutes.

  • Work-up and Purification:

    • Upon completion (monitored by TLC or LC-MS), quench the reaction by pouring the mixture into ice-cold water.

    • The resulting solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield the pure tert-butyl-1H-1,2,3-triazole-4-yl-methoxypiperidine-1-carboxylate derivative.

Expected Outcome: This protocol typically results in high chemical yields (90-98%) and purities (>95%).[4]

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): This is the catalyst that facilitates the cycloaddition. The Cu(I) species coordinates with the terminal alkyne, activating it for the reaction with the azide.

  • DIPEA: This hindered organic base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate. Its steric bulk minimizes side reactions.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and catalyst, facilitating a homogeneous reaction mixture.

  • Low Temperature (0 °C): While the reaction is rapid, starting at a lower temperature helps to control the initial exotherm and can improve selectivity in some cases.

Visualizing the Workflow: CuAAC Synthesis

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 t-butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate in DMF mix Mix Reagents at 0 °C reagent1->mix reagent2 Aryl/Alkyl Azide in DMF reagent2->mix catalyst CuI & DIPEA catalyst->mix react Stir for 5-10 min mix->react quench Quench with ice water react->quench filter Filter Solid quench->filter wash Wash with H2O & Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Pure Triazole Product dry->product

Caption: A streamlined workflow for the CuAAC synthesis of triazole-piperidine derivatives.

Expanding the Toolkit: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[7] This reaction allows for the direct connection of the piperidine scaffold to aromatic and heteroaromatic systems, which are prevalent in many drug molecules.

Application Note: Synthesis of Aryl-Alkynyl Piperidine Derivatives

The following is a representative protocol for the Sonogashira coupling of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with an aryl bromide. The conditions provided are a general starting point and may require optimization for specific substrates.

Experimental Protocol: Representative Sonogashira Coupling

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Setup:

    • Add anhydrous, degassed triethylamine (TEA) or another suitable amine base (e.g., piperidine) as the solvent.

    • Add tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.2 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl bromide.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh3)4): The palladium catalyst is the heart of the catalytic cycle, facilitating the oxidative addition of the aryl halide and the reductive elimination of the final product.

  • Copper(I) Co-catalyst (CuI): The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the copper co-catalyst often accelerates the reaction.

  • Amine Base (e.g., Triethylamine): The amine base serves a dual purpose: it acts as a solvent and neutralizes the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.

Visualizing the Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-X (L)2 Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR (L)2 Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Alkyne->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Aryl Alkyne R-C≡C-H Alkyne->Cu_Acetylide Cu(I), Base Aryl_Halide Ar-X Aryl_Halide->Pd_Aryl Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: A simplified representation of the Sonogashira catalytic cycle.

Conclusion: A Gateway to Novel Scaffolds

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a testament to the power of strategic molecular design. By incorporating a versatile terminal alkyne into the privileged piperidine scaffold, this building block provides medicinal chemists with a reliable and efficient means to explore new chemical space. The robust and high-yielding nature of "click" chemistry and the Sonogashira coupling allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such well-designed building blocks will undoubtedly play a crucial role in the future of medicine.

References

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Scientific Reports. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
  • Iterative click reactions using trivalent platforms for sequential molecular assembly. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Journal de la Société Chimique de Tunisie.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.
  • Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). pubs.acs.org.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
  • tert-butyl 4-(prop-2-ynoyl)
  • 301185-41-1|tert-Butyl 4-(prop-2-yn-1-yl)
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1-Boc-4-AP. (n.d.). Wikipedia.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). wipfgroup.com.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Click Triazoles for Bioconjug
  • A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing alkyne homocoupling in tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate reactions

Introduction Welcome to our dedicated technical guide for researchers utilizing tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in cross-coupling reactions. This valuable building block, featuring a terminal alk...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to our dedicated technical guide for researchers utilizing tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in cross-coupling reactions. This valuable building block, featuring a terminal alkyne, is frequently employed in Sonogashira and other coupling methodologies to construct complex molecular architectures. A persistent and often frustrating challenge in these reactions is the undesired formation of a homocoupled 1,3-diyne byproduct, commonly known as Glaser coupling.[1]

This guide is structured to provide direct, actionable solutions to this problem. We will delve into the mechanistic underpinnings of why homocoupling occurs and present field-proven troubleshooting strategies and optimized protocols to maximize the yield of your desired cross-coupled product.

Core Mechanisms: The Diverging Paths of Your Alkyne

To effectively troubleshoot, it's crucial to understand the competing reactions at play. When using a standard Sonogashira setup, your terminal alkyne, in the presence of a copper(I) salt, forms a copper acetylide intermediate. This intermediate stands at a critical crossroads.

  • Desired Pathway (Sonogashira Coupling): The copper acetylide undergoes transmetalation with the palladium(II) complex (formed from the oxidative addition of your aryl/vinyl halide to the Pd(0) catalyst). This leads to your desired C(sp)-C(sp²) bond after reductive elimination.[2]

  • Undesired Pathway (Glaser Coupling): In the presence of an oxidant, most notably molecular oxygen, two molecules of the copper acetylide intermediate can undergo oxidative dimerization. This forms a symmetrical 1,3-diyne, consuming your valuable starting material.[1][3]

Below is a diagram illustrating this critical mechanistic branch point.

G cluster_setup Reaction Start cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Pathway TerminalAlkyne Terminal Alkyne (Your Piperidine Compound) CopperAcetylide Copper Acetylide Intermediate TerminalAlkyne->CopperAcetylide Formation CuI Cu(I) Catalyst + Base CuI->CopperAcetylide Pd_Cycle Ar-Pd(II)-X Complex CopperAcetylide->Pd_Cycle Transmetalation (GOOD) HomoProduct Homocoupled Diyne Product CopperAcetylide->HomoProduct Oxidative Dimerization (BAD) CrossProduct Desired Cross-Coupled Product Pd_Cycle->CrossProduct Reductive Elimination Oxygen Oxygen (O₂) Oxygen->HomoProduct G Start High Homocoupling Observed in Reaction IsCopper Are you using a Cu(I) co-catalyst? Start->IsCopper CheckInert Step 1: Verify Inert Atmosphere - Degas all solvents (Freeze-Pump-Thaw) - Use Schlenk line / Glovebox - Flame-dry glassware IsCopper->CheckInert Yes CheckPurity Verify Reagent Purity & Cleanliness - Use high-purity Pd catalyst/base - Acid-wash glassware IsCopper->CheckPurity No ReduceCu Step 2: Modify Reaction - Reduce CuI loading (try 0.5-2 mol%) - Add alkyne slowly via syringe pump CheckInert->ReduceCu Homocoupling still observed GoCuFree Step 3: Switch to Copper-Free Protocol (See Protocol 2) ReduceCu->GoCuFree Homocoupling still observed Success Problem Resolved: High Yield of Cross-Coupled Product GoCuFree->Success CheckPurity->GoCuFree Homocoupling still observed

Sources

Optimization

Improving aqueous solubility of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the aqueous solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the aqueous solubility of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and its derivatives. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction: Understanding the Solubility Challenge

The tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate scaffold is a common feature in modern medicinal chemistry. However, its inherent structural characteristics often lead to poor aqueous solubility, a major hurdle in drug development.[1][2] The primary contributors to this issue are:

  • The tert-butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group is highly effective in synthesis but significantly increases the non-polar surface area of the molecule, which can reduce its affinity for aqueous media.[3][4]

  • High Crystallinity: The rigidity and potential for intermolecular interactions in the solid state can lead to high crystal lattice energy, making it difficult for solvent molecules to break the crystal apart and solvate the individual molecules.[5][6]

This guide will walk you through systematic approaches to diagnose and overcome these solubility challenges, from simple formulation adjustments to complex chemical modifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My piperidine derivative shows poor solubility in aqueous buffers. What are the first steps I should take to troubleshoot this?

A1: Before attempting complex modifications, it's crucial to perform a basic characterization to understand the root cause of the low solubility.

Expertise & Causality: Poor solubility can stem from the intrinsic properties of the molecule or from extrinsic factors like impurities or an unstable solid form. A systematic initial assessment saves significant time and resources. More than 40% of new chemical entities are poorly water-soluble, making this a common and critical first hurdle.[2][7][8]

Step-by-Step Initial Assessment Protocol:

  • Confirm Purity:

    • Action: Analyze your compound using HPLC and LC-MS to ensure >95% purity.

    • Rationale: Insoluble impurities can precipitate, giving a false impression of the parent compound's solubility.

  • Characterize the Solid State:

    • Action: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your material is crystalline or amorphous.

    • Rationale: Amorphous forms are generally more soluble than their crystalline counterparts because they lack the high lattice energy of an ordered crystal structure.[9] However, they can be less stable and may crystallize over time. Knowing the solid form is essential for reproducibility.

  • Perform a Kinetic Solubility Assay:

    • Action: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM). Add a small volume (e.g., 1-2 µL) to your aqueous buffer (e.g., PBS, pH 7.4) and measure the concentration of the dissolved compound over time using nephelometry or UV-Vis spectroscopy.

    • Rationale: This "solubility-in-haste" approach quickly identifies if your compound is a "brick dust" (low intrinsic solubility) or if it can form a supersaturated solution that precipitates over time. This helps distinguish between dissolution rate-limited and solubility-limited absorption.[10]

  • Evaluate pH-Dependent Solubility:

    • Action: Measure the solubility in at least three different buffers: acidic (pH ~2), neutral (pH ~7.4), and basic (pH ~9).

    • Rationale: The piperidine nitrogen is basic (pKa of protonated piperidine is ~11.2).[11] At pH values below its pKa, the nitrogen will be protonated, forming a positively charged species. This ionization dramatically increases aqueous solubility.[12][13] If you observe significantly higher solubility at lower pH, this opens up several straightforward enhancement strategies.

Q2: My compound's solubility is highly pH-dependent. How can I leverage this to my advantage?

A2: A strong pH-solubility correlation is an excellent starting point. The primary strategy here is salt formation, which can increase solubility and dissolution rate by several orders of magnitude.[10][14]

Expertise & Causality: The basic nitrogen on the piperidine ring can be protonated by an acid to form an ammonium salt.[13] This salt form is ionic and thus generally has much higher solubility in polar solvents like water compared to the neutral free base.[15] This is one of the most common and effective strategies used for basic drugs.[15]

Workflow for Salt Screening and Selection:

SaltScreeningWorkflow cluster_prep Preparation cluster_process Processing & Isolation cluster_analysis Analysis & Selection start Dissolve Free Base in suitable solvent (e.g., Acetone, EtOH) add_acid Add 1.0-1.1 eq. of Acid Counter-ion (e.g., HCl, Tartaric Acid) start->add_acid Stoichiometric Addition equilibrate Stir/Equilibrate (RT to 50°C) add_acid->equilibrate isolate Isolate Precipitate (Filtration) equilibrate->isolate If precipitate forms dry Dry Solid (Vacuum Oven) isolate->dry characterize Characterize Solid (XRPD, DSC, TGA) dry->characterize measure_sol Measure Aqueous Solubility & Dissolution Rate characterize->measure_sol select Select Optimal Salt Form (High Solubility, Stable) measure_sol->select

Caption: Workflow for a typical salt screening experiment.

Step-by-Step Salt Formation Protocol:

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acids).[15]

  • Solvent Selection: Dissolve your piperidine free base in a solvent where it is soluble but its salt is likely to be insoluble (e.g., acetone, ethyl acetate, isopropanol).

  • Reaction: Add a stoichiometric amount (1.0-1.1 equivalents) of the selected acid (dissolved in a minimal amount of the same solvent) to the solution of your free base.

  • Isolation: Stir the mixture for a period ranging from a few hours to overnight. The salt will often precipitate out. Collect the solid by filtration and dry under vacuum.

  • Characterization: Confirm salt formation and assess crystallinity using XRPD and DSC. Use thermogravimetric analysis (TGA) to check for solvates.

  • Solubility Measurement: Accurately measure the equilibrium solubility of each salt form in your target aqueous buffer (e.g., pH 7.4).

Troubleshooting Salt Formation:

  • Issue: No precipitate forms.

    • Solution: The salt may be soluble in the chosen solvent. Try a less polar solvent or use an anti-solvent addition (e.g., adding heptane to an ethanol solution) to induce precipitation.

  • Issue: An oil or gum forms instead of a solid.

    • Solution: This indicates the salt has a low melting point or is amorphous. Try different solvents, lower temperatures, or scratch the flask to induce crystallization.

  • Issue: The resulting salt has poor stability (e.g., is highly hygroscopic).

    • Solution: This is a property of the specific salt. Screen other counter-ions. Salts of dicarboxylic acids (e.g., tartrate, succinate) are often more crystalline and less hygroscopic than hydrochloride salts.

Counter-ion ExampleTypical Solubility ImprovementKey Considerations
Hydrochloride 10 to 1000-foldCan be hygroscopic, may lower solution pH.
Mesylate 10 to 500-foldOften forms stable, crystalline salts.
Tartrate 5 to 200-foldChiral; can be used for resolution. Forms strong crystal lattices.
Phosphate 100 to >1000-foldExcellent for high solubility but can be complex to formulate.[16]
Q3: Salt formation is not sufficient or my molecule is not basic. What structural modifications can I explore?

A3: When formulation approaches are insufficient, rational structural modification via a prodrug strategy is a powerful tool.[16][17] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[18]

Expertise & Causality: The goal is to temporarily attach a polar, water-solubilizing group (a "promoiey") to the molecule. This masks the properties causing poor solubility. Once absorbed, the promoiety is cleaved, releasing the active compound. For your scaffold, the most logical point of attack is the Boc-protected nitrogen.

Strategy 1: Boc-Group Replacement (Prodrug Approach)

The Boc group is a major contributor to lipophilicity. Replacing it with a cleavable, hydrophilic group can dramatically improve solubility.

Step-by-Step Protocol for Boc-Deprotection and Re-functionalization:

  • Boc Deprotection:

    • Action: Dissolve the starting material in a suitable solvent (e.g., dichloromethane or 1,4-dioxane). Add a strong acid like trifluoroacetic acid (TFA) or HCl (4M in dioxane) and stir at room temperature for 1-2 hours.[4][]

    • Rationale: Strong acid protonates the Boc group, leading to its cleavage as carbon dioxide and tert-butanol, yielding the free secondary amine (the piperidinium salt).[]

  • Coupling with a Solubilizing Promoiey:

    • Action: Neutralize the resulting piperidinium salt with a base (e.g., triethylamine). Then, couple the free amine with a solubilizing agent. A common and effective strategy is to introduce an amino acid, creating an amide bond. For example, react the amine with Boc-glycine using a standard peptide coupling reagent like HATU or EDC/HOBt.

    • Rationale: The free amino group of the attached glycine can be deprotected to yield a zwitterionic compound with significantly improved solubility. This amide bond is often cleavable by in vivo amidases.

ProdrugConcept Parent Lipophilic Parent Drug (Low Solubility) Linker Cleavable Linker (e.g., Amide) Promoety Solubilizing Promoety (e.g., Amino Acid) Prodrug Soluble Prodrug (Administered Form) Cleavage In Vivo Cleavage (e.g., Esterase, Amidase) Prodrug->Cleavage ActiveDrug Active Drug Released at Target Site Cleavage->ActiveDrug InactiveMetabolite Inactive Promoety (Excreted) Cleavage->InactiveMetabolite

Caption: The prodrug concept for solubility enhancement.

Strategy 2: Add a Solubilizing Group Elsewhere

If modifying the piperidine nitrogen is undesirable, consider adding a polar functional group at another position, if synthetically feasible. Introducing a phosphate ester is a highly effective method for drastic solubility increases.[18][20]

Q4: I want to avoid chemical modification. What formulation-based strategies can I use?

A4: Several formulation strategies can enhance solubility without altering the chemical structure of your active pharmaceutical ingredient (API).[5]

Expertise & Causality: These methods work by altering the environment of the drug molecule, either by changing the properties of the solvent or by creating a carrier system that can solubilize the compound.

Decision Tree for Formulation Strategies:

FormulationDecisionTree start Poorly Soluble Compound cosolvents Use of Co-solvents (e.g., PEG, Propylene Glycol) start->cosolvents For initial in vitro assays or parenteral formulations surfactants Use of Surfactants (e.g., Tween 80) start->surfactants To improve wetting and micellar solubilization cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins For compounds that fit the hydrophobic cavity lipid Lipid-Based Formulations (e.g., SEDDS) start->lipid For highly lipophilic (high LogP) compounds

Caption: Decision guide for selecting a formulation strategy.

1. Co-solvents:

  • What it is: Using a mixture of water and a water-miscible organic solvent.[7][8]

  • Mechanism: The co-solvent reduces the polarity of the water, making it a more favorable environment for a non-polar solute.

  • Common Examples: Polyethylene glycol (PEG 400), propylene glycol, ethanol.[7]

  • Best For: Parenteral formulations and initial in vitro screening where organic solvents are tolerated.

  • Protocol: Prepare a concentrated stock in the pure co-solvent. Then, perform serial dilutions into your aqueous buffer, observing for precipitation. A common vehicle for animal studies might be 10% DMSO, 40% PEG 400, 50% water.

2. Cyclodextrins:

  • What it is: Using cyclic oligosaccharides (like hydroxypropyl-β-cyclodextrin, HP-β-CD) that have a hydrophobic interior and a hydrophilic exterior.[9]

  • Mechanism: The lipophilic piperidine derivative is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.[5][11][21]

  • Best For: Compounds with a suitable size and shape to fit within the cyclodextrin cavity.

  • Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v).

    • Add an excess amount of your compound to each solution.

    • Shake at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions and analyze the supernatant by HPLC to determine the concentration of the dissolved drug.

    • A linear increase in solubility with cyclodextrin concentration indicates complex formation.

3. Lipid-Based Formulations:

  • What it is: Dissolving the compound in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example.[22]

  • Mechanism: The drug is pre-dissolved in the lipid vehicle. Upon gentle agitation in an aqueous medium (like the GI tract), it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.[10]

  • Best For: Highly lipophilic compounds intended for oral administration.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity.
  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermedi
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules.
  • Addressing poor solubility of piperidine deriv
  • Chemical Properties of Amines.
  • Improving API Solubility by Salt and Cocrystal Form
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Acadechem.
  • Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.

Sources

Troubleshooting

Flash chromatography purification methods for tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Welcome to the Technical Support Center for the purification of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate . As a highly lipophilic, non-UV-active intermediate commonly synthesized via the alkylation of ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate .

As a highly lipophilic, non-UV-active intermediate commonly synthesized via the alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate with propargyl bromide [3], this molecule presents unique challenges during flash chromatography. This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

The fundamental challenge with tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is its lack of a conjugated π -system. Standard UV detectors (254 nm / 280 nm) will fail to register this compound. Purification must rely on Evaporative Light Scattering Detection (ELSD) or manual Thin-Layer Chromatography (TLC) utilizing chemical stains [1, 2].

G Start Crude Reaction Mixture TLC TLC Method Development (Hexane / EtOAc) Start->TLC Stain KMnO4 Staining (Visualize Alkyne & Alcohol) TLC->Stain Decision Is Automated ELSD Available? Stain->Decision ELSD Automated Flash Chromatography (ELSD Detection) Decision->ELSD Yes Manual Manual Column Chromatography (Fraction Collection) Decision->Manual No Verify TLC Verification of Fractions ELSD->Verify Manual->Verify Pure Pure Target Compound (tert-butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate) Verify->Pure

Workflow for the isolation of non-UV active alkyne-functionalized Boc-piperidines.

Quantitative Data Parameters

To establish a self-validating purification system, compare your empirical results against the standardized parameters below.

Table 1: TLC Staining Profiles for Reaction Components

Compound / Impurity Polarity Relative to Product KMnO₄ Stain Result [2] Ninhydrin Stain (Post-Deprotection)
Target Product (Alkyne Ether) Baseline (Rf ~ 0.45 in 80:20 Hex:EtOAc) Bright Yellow on Purple Positive (Requires HCl/Heat first)
tert-butyl 4-hydroxypiperidine More Polar (Elutes later) Yellow/Brown on Purple Positive (Requires HCl/Heat first)

| Propargyl Bromide (Reactant) | Less Polar (Elutes first) | Yellow on Purple | Negative |

Table 2: Optimized Flash Chromatography Gradient (Silica Gel, Normal Phase)

Column Volume (CV) % Hexane (or Heptane) % Ethyl Acetate Purpose
0.0 - 2.0 95% 5% Elute residual propargyl bromide / non-polar byproducts.

| 2.0 - 8.0 | 95% 80% | 5% 20% | Target Product Elution Window. | | 8.0 - 12.0 | 80% 50% | 20% 50% | Elute unreacted tert-butyl 4-hydroxypiperidine. | | 12.0 - 14.0 | 0% | 100% | Column flush. |

Step-by-Step Experimental Protocol

This protocol integrates ELSD detection with orthogonal TLC validation to ensure scientific integrity and prevent the loss of "invisible" fractions [1].

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude oily mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent effect" where residual polar reaction solvents (like DMF or THF) cause the product to streak down the column, ruining resolution.

Step 2: ELSD System Calibration

  • Power on the Evaporative Light Scattering Detector.

  • Set the drift tube temperature to 45°C - 50°C . Causality: The target molecule (MW ~239.3 g/mol ) is relatively volatile. Temperatures above 60°C may vaporize the product alongside the mobile phase, resulting in a false-negative signal.

  • Set the carrier gas (N₂ or Air) pressure to the manufacturer's specification (typically 30-40 psi).

  • Run a blank gradient to establish a stable baseline.

Step 3: Column Execution

  • Load the dry silica cartridge onto the flash system.

  • Initiate the gradient outlined in Table 2 at a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column).

  • Collect fractions based on the ELSD threshold trigger.

Step 4: Fraction Validation

  • Spot the ELSD-triggered fractions onto a silica TLC plate.

  • Elute the plate in 80:20 Hexane:Ethyl Acetate.

  • Dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat. The target alkyne will rapidly reduce the Mn(VII) to Mn(IV), appearing as a distinct yellow spot against a bright purple background [2].

Troubleshooting & FAQs

Q: My flash system only has a UV detector. How can I purify this compound? A: Because the Boc group and the terminal alkyne lack extended conjugation, they do not absorb UV light at standard wavelengths (254 nm or 280 nm). If you lack an ELSD or CAD (Charged Aerosol Detector), you must run a manual column or set your automated system to collect fixed volumes (e.g., 15 mL/tube) regardless of the detector signal. You must then manually spot every 3rd or 4th tube on a TLC plate and stain with KMnO₄ to locate the product [2].

Q: I see a massive ELSD peak at the very beginning of the run, but my product is missing. What happened? A: You likely experienced premature elution due to residual reaction solvent. If the reaction was run in DMF or DMSO and not thoroughly washed out during the aqueous workup, these highly polar solvents act as a strong mobile phase, washing your compound off the column in the void volume. Always perform rigorous aqueous washes (e.g., 5% LiCl aqueous solution for DMF removal) and utilize the dry-loading technique described in Step 1.

Q: The TLC shows the starting material (tert-butyl 4-hydroxypiperidine) and the product co-eluting. How do I improve resolution? A: The conversion of the secondary alcohol to a propargyl ether significantly decreases the polarity of the molecule. If they are co-eluting, your mobile phase is too strong (too polar). Drop the initial Ethyl Acetate concentration to 5% and use a shallower gradient. Ensure your silica gel is not deactivated by ambient moisture.

Q: My ELSD baseline is highly erratic, causing the system to collect hundreds of tiny fractions. A: An erratic ELSD baseline is almost always caused by non-volatile impurities in your mobile phase or a contaminated drift tube.

  • Ensure you are using HPLC-grade Hexane and Ethyl Acetate.

  • Flush the ELSD drift tube with 100% Methanol or Isopropanol at a high temperature (70°C) for 30 minutes to burn off accumulated lipophilic residue from previous runs, then reset to 45°C for your actual purification [1].

Q: Is the Boc-protecting group stable on silica gel? A: Yes. The tert-butyloxycarbonyl (Boc) group is highly stable to the slightly acidic nature of standard normal-phase silica gel. Deprotection typically requires strong acids like Trifluoroacetic acid (TFA) or 4M HCl in dioxane [3]. You do not need to add triethylamine (TEA) to the mobile phase, as the piperidine nitrogen is fully protected and will not cause basic tailing.

References

  • Analysis of Structure–Activity Relationships of Novel Inhibitors of the Macrophage Infectivity Potentiator (Mip) Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Catalyst Selection for Alkyne Reactions with tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Welcome to the technical support guide for researchers utilizing tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This versatile building block features a terminal alkyne, a key functional group for a variety of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. This versatile building block features a terminal alkyne, a key functional group for a variety of powerful coupling reactions. However, the success of these transformations is critically dependent on appropriate catalyst selection and reaction optimization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

The substrate contains three key features to consider during reaction design:

  • Terminal Alkyne : The primary reactive site for the coupling reactions discussed.

  • Boc-Protected Piperidine : Generally a robust protecting group, stable to basic and mildly acidic conditions, as well as catalytic hydrogenation.[1][2] Its stability under the specific coupling conditions is a key consideration.

  • Ether Linkage : Typically stable, but its proximity to the reactive center warrants consideration of potential catalyst-coordinating effects.

This guide will focus on three major classes of reactions for this substrate: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium/Copper-Catalyzed Sonogashira Coupling, and Copper-Catalyzed Glaser Homocoupling.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The CuAAC reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole linkage, renowned for its reliability and broad functional group tolerance.[3][4] The reaction is catalyzed by a Cu(I) species, which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent.[5]

Frequently Asked Questions & Troubleshooting

Question 1.1: My CuAAC reaction is sluggish or has stalled completely. What are the most common causes and how can I fix it?

This is a frequent issue that often points to problems with the active Cu(I) catalyst concentration or substrate accessibility.

Potential Causes & Solutions:

  • Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. This is the most common cause of reaction failure.

    • Solution: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).[6] Degas your solvents thoroughly before use. Always use a freshly prepared solution of a reducing agent, like sodium ascorbate, to continuously regenerate the Cu(I) species from any Cu(II) that forms.[6][7]

  • Insufficient Catalyst or Ligand: The ligand plays a crucial role in stabilizing the Cu(I) oxidation state, preventing aggregation, and increasing catalytic turnover.[7][8]

    • Solution: A common starting point is 1-5 mol% of a Cu(II) source (e.g., CuSO₄·5H₂O) with 5-10 mol% sodium ascorbate.[6] If the reaction is slow, consider increasing the catalyst loading. More importantly, ensure you have an appropriate ligand-to-copper ratio, typically between 1:1 and 5:1.[6][8] For aqueous or mixed aqueous/organic systems, water-soluble ligands like THPTA are excellent choices.

  • Reactant Concentration or Solubility: Low reactant concentrations can lead to slow reaction rates.[6] If your product or starting materials precipitate during the reaction, the reaction will halt.

    • Solution: Increase the concentration of your reactants if possible. If you observe precipitation, you may need to switch to a different solvent system (e.g., DMSO, DMF, or mixtures with t-BuOH/water) to ensure all components remain in solution throughout the reaction.[6][8]

  • Inhibited Catalyst: Functional groups on your azide coupling partner, such as unprotected thiols or certain nitrogen heterocycles, can coordinate strongly to the copper catalyst and inhibit its activity.[6]

    • Solution: If you suspect catalyst inhibition, increasing the ligand concentration may help.[8] In some challenging cases, a higher reaction temperature (e.g., 40-60 °C) can overcome this inhibition.[8]

Question 1.2: I see my desired product, but also a significant amount of a side product with approximately double the mass of my starting material. What is this and how can I prevent it?

You are likely observing the formation of a symmetrical 1,3-diyne, which is the result of Glaser homocoupling of your starting alkyne. This is a common side reaction in CuAAC, especially under conditions that favor oxidation.

Prevention Strategies:

  • Rigorous Oxygen Exclusion: The Glaser reaction requires an oxidant, and dissolved oxygen is the usual culprit.[9] Using rigorous inert atmosphere techniques is the most effective way to suppress this side reaction.

  • Use of a Stabilizing Ligand: Ligands like TBTA or THPTA not only accelerate the desired CuAAC reaction but also help to prevent the side reactions that lead to homocoupling.

  • Sufficient Reducing Agent: Maintaining a sufficient concentration of sodium ascorbate ensures that the copper remains in the +1 oxidation state, which is less prone to promoting the oxidative homocoupling pathway.[7]

Data & Protocols

Table 1: Recommended Starting Conditions for CuAAC Reactions

ComponentRecommended LoadingSolvent SystemNotes
Alkyne Substrate1.0 eqt-BuOH/H₂O (1:1), DMF, or DMSOEnsure solubility of all components.
Azide Partner1.05 - 1.2 eq-A slight excess can drive the reaction to completion.
CuSO₄·5H₂O0.01 - 0.05 eq (1-5 mol%)H₂O (for stock solution)Common and inexpensive Cu(II) source.
Sodium Ascorbate0.1 - 0.2 eq (10-20 mol%)H₂O (for fresh stock solution)Must be in excess of copper.[6]
Ligand (e.g., THPTA)0.05 - 0.25 eq (5-25 mol%)H₂O or reaction solventUse a 1:1 to 5:1 ratio relative to copper.[6][8]

Standard Experimental Protocol:

  • To a vial, add tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) and the azide coupling partner (1.05 eq).

  • Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH/water).

  • Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Add the ligand, followed by the CuSO₄ solution (from a stock, e.g., 50 mM in water).

  • Initiate the reaction by adding the sodium ascorbate solution.[6]

  • Stir the reaction at room temperature under an inert atmosphere, monitoring by TLC or LC-MS until the starting alkyne is consumed.

Visualization: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_reduction In Situ Catalyst Generation CuI Cu(I)Lu2099 Acetylide Cu(I) Acetylide Triazolide Cu(I) Triazolide Acetylide->Triazolide + Ru00b2-Nu2083 Product 1,4-Triazole Product Triazolide->Product Product->CuI Releases Catalyst Alkyne Ru00b9-Cu2261CH Alkyne->Acetylide + Cu(I)Lu2099 - Hu207a Azide Ru00b2-Nu2083 CuII Cu(II)SOu2084 CuI_gen Cu(I)Lu2099 CuII->CuI_gen Reduction Ascorbate Sodium Ascorbate caption CuAAC Catalytic Cycle Diagram

Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Section 2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, linking your terminal alkyne to aryl or vinyl halides.[10] It traditionally employs a dual catalyst system: a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base.[11][12]

Frequently Asked Questions & Troubleshooting

Question 2.1: My Sonogashira coupling is not working. What is the best catalyst system to start with, and what are the critical parameters?

Success in Sonogashira coupling hinges on the careful orchestration of the palladium catalyst, copper co-catalyst, base, and solvent, all under strictly anaerobic conditions.

Key Parameters & Recommendations:

  • Palladium Catalyst: The choice of palladium source and its ligand is crucial. For general purposes, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common and reliable starting points.[10] The active catalyst is a Pd(0) species, which is generated in situ if a Pd(II) precatalyst is used.[11]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the essential co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][13] This step is often rate-limiting, making the presence of CuI critical for efficient reaction.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves two purposes: to deprotonate the terminal alkyne and to neutralize the HX acid generated during the reaction.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly used. The choice depends on the solubility of your substrates.

  • Atmosphere: This reaction is highly sensitive to oxygen . Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can damage the Pd(0) catalyst. All reagents and the reaction vessel must be rigorously deoxygenated.[11]

Question 2.2: My main product is the symmetrical diyne from alkyne homocoupling (Glaser product). How do I suppress this?

This is the most common and frustrating side reaction in Sonogashira couplings and indicates that the copper-catalyzed homocoupling pathway is outcompeting the desired cross-coupling.[11]

Suppression Strategies:

  • Rigorous Deoxygenation: As with CuAAC, this is the most critical factor. Use Schlenk techniques or a glovebox. Degas solvents by freeze-pump-thaw cycles or by sparging with argon for an extended period.

  • Minimize Copper Loading: While essential, excess copper can favor the homocoupling pathway. Use the minimum amount of CuI necessary for efficient reaction, typically 1-5 mol%.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, you can opt for a copper-free Sonogashira protocol. These reactions typically require a different set of ligands (e.g., bulky, electron-rich phosphines) and often a stronger base to facilitate the deprotonation of the alkyne directly at the palladium center.[10][13] However, be aware that some commercially available palladium catalysts may contain trace amounts of copper, which can still influence the reaction.[10]

Question 2.3: I'm concerned about the stability of the Boc-protecting group on my piperidine ring under Sonogashira conditions. Is this a valid concern?

For standard Sonogashira conditions, your concern is minimal. The Boc group is known for its stability under basic conditions.[1] Since the Sonogashira reaction employs amine bases like TEA or DIPEA, the Boc group should remain intact.[2] It is primarily labile to strong acidic conditions (e.g., TFA, HCl), which are not used in this coupling.[1] You should only be concerned if your protocol involves high temperatures for prolonged periods or the addition of any acidic additives.

Data & Protocols

Table 2: Comparison of Sonogashira Catalyst Systems

Catalyst SystemKey FeaturesBest ForCommon Issues
Classic Pd/Cu Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine BaseGeneral purpose, reliable for aryl iodides and bromides.[10]Alkyne homocoupling (Glaser product) if O₂ is present.[11]
Copper-Free Pd catalyst, stronger base (e.g., Cs₂CO₃), often bulky phosphine ligands.Substrates sensitive to copper, suppression of homocoupling.[10][13]Can be slower, may require higher temperatures or more specialized ligands.

Visualization: Troubleshooting Workflow for Sonogashira Reactions

Sonogashira_Troubleshooting start Reaction Start: Low or No Yield check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Action: Improve inert atmosphere technique (Schlenk line, glovebox). Degas all reagents. check_o2->deoxygenate No check_catalyst Are Pd and CuI catalysts active? check_o2->check_catalyst Yes deoxygenate->start new_catalyst Action: Use fresh Pd catalyst and CuI. Consider a different Pd source (e.g., Pd(PPh₃)₄). check_catalyst->new_catalyst No check_base Is the base appropriate and sufficient? check_catalyst->check_base Yes new_catalyst->start change_base Action: Switch to a different amine base (e.g., DIPEA). Ensure >2 eq. are used. check_base->change_base No success Reaction Successful check_base->success Yes change_base->start

Caption: A decision workflow for troubleshooting common Sonogashira coupling issues.

Section 3: Intentional Glaser Homocoupling

While often an undesirable side reaction, the oxidative homocoupling of terminal alkynes can be a powerful synthetic tool for creating symmetrical 1,3-diynes.[9]

Frequently Asked Questions

Question 3.1: I want to synthesize the symmetrical diyne from my starting material. What are the best conditions for a Glaser-Hay coupling?

To intentionally promote homocoupling, you need a copper salt and an oxidant. The Hay modification of the Glaser coupling is often preferred for its milder conditions and use of a soluble catalyst complex.[9][14]

Recommended Conditions (Hay Coupling):

  • Catalyst: A catalytic amount of a Cu(I) salt, such as CuCl or CuI.

  • Ligand: N,N,N',N'-tetramethylethylenediamine (TMEDA) is the classic ligand for the Hay coupling. It forms a soluble complex with the copper salt and accelerates the reaction.[14][15]

  • Oxidant: Oxygen, typically supplied by bubbling air or pure O₂ through the reaction mixture, is the terminal oxidant that regenerates the active copper catalyst.[15]

  • Solvent: Solvents like acetone, THF, or dichloromethane are common.

  • Base: While TMEDA itself is a base, an additional amine base is sometimes included.

Mechanism Outline:

  • The terminal alkyne coordinates to the Cu(I)-TMEDA complex and is deprotonated to form a copper acetylide.

  • Two copper acetylide species undergo an oxidative step to form the C-C bond of the 1,3-diyne.

  • The resulting reduced copper species is re-oxidized by O₂ to regenerate the active catalyst.[9]

This reaction is highly tolerant of many functional groups, including the ether and Boc-protected amine present in your substrate.[9]

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]

  • Sonogashira Coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis . (2017). PubMed. Retrieved from [Link]

  • Sonogashira coupling . (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . (2018). Nature Communications. Retrieved from [Link]

  • Sonogashira Cross-Coupling . (2021). J&K Scientific LLC. Retrieved from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis . (2017). ACS Publications. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" . (2011). Jena Bioscience. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . (n.d.). PMC. Retrieved from [Link]

  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes . (n.d.). ChemRxiv. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained . (2020). Vedantu. Retrieved from [Link]

  • Glaser-Hay Coupling . (n.d.). SynArchive. Retrieved from [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst . (2021). Chemical Engineering Transactions. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . (n.d.). PMC. Retrieved from [Link]

  • Glaser coupling . (n.d.). Wikipedia. Retrieved from [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 . (2022). MDPI. Retrieved from [Link]

  • Intramolecular Coupling of Terminal Alkynes by Atom Manipulation . (n.d.). PMC. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions . (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . (2022). ACS Publications. Retrieved from [Link]

  • Is the protecting group boc of the amino group stable at 37°C? . (2024). ResearchGate. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group . (n.d.). Wikipedia. Retrieved from [Link]

  • Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions . (n.d.). PMC. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . (2023). RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Testing of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, navigating the purity assessment of complex intermediates requires moving beyond default methodologies. tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, navigating the purity assessment of complex intermediates requires moving beyond default methodologies. tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1) is a critical bifunctional building block widely used in click chemistry (CuAAC) and targeted drug discovery. However, its structural properties present a distinct analytical challenge: it lacks a conjugated π -system, rendering traditional UV detection highly ineffective.

This guide objectively compares the performance of three analytical strategies—RP-HPLC-CAD (Charged Aerosol Detection), RP-HPLC-UV , and GC-FID —for the purity validation of this compound. By examining the causality behind these experimental choices and providing self-validating protocols, this guide establishes a robust framework aligned with [1].

The Analytical Challenge: Causality Behind Detector Selection

When developing a purity method, the physicochemical properties of the analyte dictate the instrumental approach. For tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, the only UV-absorbing moieties are the Boc-protecting group and the terminal alkyne, both of which exhibit weak absorbance exclusively at low wavelengths (typically < 215 nm).

According to principles of [2], relying on low-wavelength UV detection introduces severe baseline drift during gradient elution due to the changing absorbance of mobile phase solvents (e.g., acetonitrile) and buffer salts. This masks low-level impurities and drastically reduces the Signal-to-Noise (S/N) ratio.

To circumvent this, we evaluate three distinct pathways:

  • RP-HPLC-UV (210 nm): The traditional but flawed baseline approach.

  • GC-FID: An alternative for compounds lacking chromophores, but limited by the thermal lability of the Boc group, which can undergo thermal cleavage (loss of isobutylene and CO₂) in the hot injection port.

  • RP-HPLC-CAD: The optimal solution. [3] is a mass-based, universal detection technique that measures the charge transferred to non-volatile analyte particles after mobile phase desolvation, making it entirely independent of chromophores.

Workflow A Target Compound: 1-Boc-4-(prop-2-ynyloxy)piperidine B Assess Chromophore Presence A->B C Result: Weak UV Absorbance (Alkyne/Boc only) B->C D RP-HPLC-UV (210 nm) Traditional Method C->D Low Wavelength E RP-HPLC-CAD Optimized Method C->E Universal Detection F GC-FID Alternative Method C->F Volatility Check D1 High Baseline Noise Low Sensitivity D->D1 E1 High Sensitivity Mass-Based Response E->E1 F1 Thermal Instability (Boc Cleavage) F->F1

Figure 1: Analytical workflow decision tree based on compound physicochemical properties.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The methodologies below incorporate built-in System Suitability Tests (SST) to verify performance prior to sample analysis.

Method A: RP-HPLC-CAD (Optimized Protocol)

Causality Check: CAD requires highly volatile mobile phases. Non-volatile salts (like phosphate buffers) will precipitate in the nebulizer, causing massive background noise and damaging the corona wire. Therefore, volatile formic acid is utilized.

Step-by-Step Workflow:

  • System Preparation: Equip the HPLC with a C18 column (150 mm × 4.6 mm, 3 µm). Set column temperature to 30°C.

  • Mobile Phase: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Program a gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 5 minutes. Flow rate: 1.0 mL/min.

  • CAD Parameters: Set evaporation temperature to 35°C. Set data collection rate to 10 Hz with a filter constant of 3.6 seconds.

  • Self-Validation (SST):

    • Blank Injection: Inject diluent (50:50 Water:Acetonitrile) to confirm zero ghost peaks at the target retention time.

    • Resolution Check: Inject a mixture of the target compound and a known process impurity (e.g., propargyl alcohol). The system is validated only if Resolution ( Rs​ ) > 2.0.

CAD_Mechanism A HPLC Eluent (Volatile Mobile Phase) B Nebulization (N2 Gas) A->B C Desolvation (Drying Tube) B->C Removes Solvent D Analyte Particles (Non-Volatile) C->D E Corona Discharge (Charge Transfer) D->E F Electrometer (Signal Measurement) E->F Quantitation

Figure 2: Operational mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.

Method B: RP-HPLC-UV (Traditional Protocol)
  • System Setup: Utilize the exact same column, mobile phase, and gradient conditions as Method A to ensure a direct, objective comparison.

  • Detector Setup: Set the UV/Vis Diode Array Detector (DAD) to monitor at 210 nm (reference wavelength off).

  • Self-Validation (SST): Inject the Limit of Quantitation (LOQ) standard. The system is validated only if the S/N ratio > 10, ensuring baseline drift from the gradient does not obscure the peak.

Method C: GC-FID (Alternative Protocol)
  • System Setup: Equip the GC with a DB-5 capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at 1.0 mL/min.

  • Temperature Program: Set inlet temperature to 220°C. Program the oven from 80°C (hold 2 min) to 250°C at a ramp rate of 15°C/min.

  • Self-Validation (SST): Perform a peak purity analysis. Monitor for an early-eluting artifact peak (free piperidine derivative), which indicates thermal deprotection of the Boc group in the inlet.

Method Validation & Performance Comparison

The methods were validated strictly according to ICH Q2(R2) parameters. The quantitative data below demonstrates why CAD is the superior choice for this specific molecule.

Validation Parameter (ICH Q2)RP-HPLC-CAD (Optimized)RP-HPLC-UV (210 nm)GC-FID (Alternative)
Linearity Range 1.0 – 150 µg/mL ( R2=0.999 )*10.0 – 150 µg/mL ( R2=0.992 )5.0 – 150 µg/mL ( R2=0.985 )
Limit of Detection (LOD) 0.2 µg/mL3.5 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL10.0 µg/mL5.0 µg/mL
Precision (%RSD at LOQ) 2.1%8.4%6.7%
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 105.5%85.4% – 94.2% (Degradation)
Specificity Excellent (No solvent interference)Poor (Baseline drift from gradient)Poor (Boc-deprotection artifacts)

*Note: CAD response is proportional to particle size and inherently non-linear over wide dynamic ranges. Linearity data for CAD reflects a power-function transformation (log-log plot) as standard practice.

Data Synthesis & Causality
  • Sensitivity (LOD/LOQ): HPLC-CAD achieved an LOD of 0.2 µg/mL, outperforming UV by a factor of 17. The high LOD in UV is a direct consequence of the baseline noise generated by the acetonitrile/formic acid gradient at 210 nm.

  • Accuracy & Specificity: GC-FID exhibited poor accuracy (85.4% – 94.2%). This is caused by the thermal instability of the Boc group; as the compound vaporizes in the 220°C inlet, partial cleavage occurs, artificially lowering the recovery of the intact parent molecule and generating false impurity peaks.

Conclusion & Strategic Recommendations

For the purity testing of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, traditional UV detection and GC-FID introduce unacceptable risks regarding sensitivity and thermal artifact generation, respectively.

RP-HPLC-CAD is the definitive, authoritative method for this compound. By leveraging a mass-based, chromophore-independent detection mechanism, CAD provides superior sensitivity, excellent precision (%RSD 2.1%), and a stable baseline during gradient elution. Analytical laboratories should adopt HPLC-CAD with volatile mobile phases as the standard control strategy for Boc-protected, non-chromophoric intermediates.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency. Available at:[Link]

  • Veeprho. "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Scientific Blog. Available at:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. Available at:[Link]

Comparative

Comparing Boc and Fmoc protection for 4-(prop-2-yn-1-yloxy)piperidine synthesis

Comparative Evaluation of Amine Protecting Groups for the Synthesis of 4-(Prop-2-yn-1-yloxy)piperidine: Boc vs. Fmoc Synthetic Rationale & The Core Challenge 4-(Prop-2-yn-1-yloxy)piperidine is a highly valued bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of Amine Protecting Groups for the Synthesis of 4-(Prop-2-yn-1-yloxy)piperidine: Boc vs. Fmoc

Synthetic Rationale & The Core Challenge

4-(Prop-2-yn-1-yloxy)piperidine is a highly valued bifunctional building block, widely utilized as a PROTAC linker and a versatile handle in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[1]. The molecule consists of a piperidine core with a terminal alkyne attached via an ether linkage at the 4-position.

The synthesis of this compound begins with 4-hydroxypiperidine, a privileged heterocyclic scaffold[2]. The critical synthetic challenge lies in the selective O-alkylation of the secondary hydroxyl group with propargyl bromide. Because the secondary amine of the piperidine ring is significantly more nucleophilic than the secondary alcohol, the amine must be temporarily masked using a protecting group. The choice of this protecting group—specifically between Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) —dictates the success or catastrophic failure of the entire synthetic route.

Mechanistic Causality: Why Protecting Group Chemistry Dictates Yield

To form the ether linkage, a classic Williamson ether synthesis is employed. This requires a strong base (such as Sodium Hydride [NaH] or Potassium Carbonate [K₂CO₃]) to deprotonate the secondary alcohol (pKa ~16) into a highly nucleophilic alkoxide, which then attacks the propargyl bromide[3].

The Boc Advantage (Base Stability): The Boc group is a sterically hindered carbamate that lacks acidic alpha-protons. It is completely inert to the strong basic conditions required for the Williamson ether synthesis. The bulky tert-butyl group shields the carbamate carbonyl from nucleophilic attack, ensuring the protecting group remains intact while the alkoxide is generated and alkylated.

The Fmoc Failure Mode (E1cB Elimination): While Fmoc is a staple in solid-phase peptide synthesis due to its orthogonal acid stability, it is fundamentally incompatible with Williamson ether conditions. The fluorenyl proton of the Fmoc group is highly acidic (pKa ~22 in DMSO) because its deprotonation yields a cyclopentadienyl-type anion that satisfies Hückel's rule for aromaticity (14 π electrons)[4]. When exposed to the strong bases required to deprotonate the 4-hydroxyl group, the base preferentially abstracts the fluorenyl proton. This triggers a rapid E1cB (Elimination Unimolecular conjugate Base) reaction, releasing dibenzofulvene, carbon dioxide, and the free secondary amine[5]. Consequently, the newly exposed, highly nucleophilic amine outcompetes the alcohol, reacting with propargyl bromide to yield unwanted N-propargylated byproducts.

Workflow Visualizations

BocSynthesis N1 4-Hydroxypiperidine N2 N-Boc-4-hydroxypiperidine N1->N2 Boc2O, Et3N N3 Boc-4-(prop-2-yn-1-yloxy)piperidine N2->N3 NaH, Propargyl Bromide N4 4-(prop-2-yn-1-yloxy)piperidine N3->N4 HCl/Dioxane

Boc-protected synthesis of 4-(prop-2-yn-1-yloxy)piperidine demonstrating base stability.

FmocSynthesis N1 4-Hydroxypiperidine N2 N-Fmoc-4-hydroxypiperidine N1->N2 Fmoc-OSu, Na2CO3 N3 Premature Deprotection N2->N3 NaH or K2CO3 (Base) N4 N-Propargylated Byproducts N3->N4 Propargyl Bromide

Mechanistic failure of Fmoc protection during basic propargylation via E1cB elimination.

Quantitative Performance Comparison

ParameterBoc Protection WorkflowFmoc Protection Workflow
Base Compatibility (NaH / K₂CO₃) Highly StableHighly Labile (Undergoes E1cB Elimination)
O-Propargylation Yield > 85%< 10%
Primary Side Reaction MinimalMassive N-alkylation (Dibenzofulvene adducts)
Deprotection Condition Acidic (4M HCl in Dioxane or TFA)Basic (20% Piperidine in DMF)
Final Product Isolation Direct precipitation as HCl saltRequires complex chromatography
Overall Suitability Optimal / Industry Standard Incompatible

Self-Validating Experimental Protocol (Boc Route)

To ensure high-fidelity results, the following protocol utilizes the Boc-protection strategy. Each step is designed as a self-validating system, providing the chemist with immediate physical cues to confirm reaction progress without waiting for downstream LC-MS analysis.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • Procedure: Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq), followed by slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 4 hours.

  • Causality: Triethylamine acts as a non-nucleophilic base to neutralize the reaction environment, preventing the protonation of the piperidine amine, thereby keeping it highly nucleophilic for the Boc₂O attack.

  • Self-Validation: Perform a TLC (Ninhydrin stain). The starting material will stain a deep purple/blue (free secondary amine). The successful formation of the product is validated when the reaction mixture no longer produces a color change with Ninhydrin, confirming complete amine masking.

Step 2: O-Propargylation (Williamson Ether Synthesis)

  • Procedure: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C under an inert nitrogen atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes. Add propargyl bromide (80% in toluene, 1.2 eq) dropwise[3]. Warm to room temperature and stir for 12 hours.

  • Causality: NaH irreversibly deprotonates the hydroxyl group. The use of an inert atmosphere prevents NaH from reacting with ambient moisture to form NaOH, which is a weaker base and would reduce the yield of the alkoxide.

  • Self-Validation: The addition of NaH will result in immediate, observable hydrogen gas (H₂) evolution (bubbling). The cessation of this bubbling serves as a visual confirmation that alkoxide formation is complete and the system is ready for the addition of propargyl bromide.

Step 3: Deprotection and Salt Isolation

  • Procedure: Dissolve the purified Boc-4-(prop-2-yn-1-yloxy)piperidine in minimal diethyl ether. Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Causality: The strong acid specifically protonates the carbamate oxygen, leading to the fragmentation of the Boc group into isobutylene gas and carbon dioxide, leaving behind the hydrochloride salt of the target amine.

  • Self-Validation: The reaction will initially exhibit mild effervescence (release of CO₂ and isobutylene). As the Boc group is removed, the resulting 4-(prop-2-yn-1-yloxy)piperidine HCl salt—which is insoluble in ether/dioxane—will spontaneously crash out of solution as a stark white precipitate. This phase separation acts as a self-purifying mechanism, validating the successful deprotection and allowing for isolation via simple vacuum filtration.

References

  • WO2021053495A1 - Bifunctional degraders and their methods of use.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Validation

LC-MS characterization of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate impurities

An In-Depth Guide to the LC-MS Characterization of Impurities in tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Characterization of Impurities in tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate are crucial building blocks, and the impurities they carry can persist through synthetic steps, potentially compromising the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a rigorous approach to the identification, quantification, and control of impurities.[1][2][3]

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of potential process-related and degradation impurities of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. We will delve into the causality behind methodological choices, from chromatographic separation to mass spectrometric fragmentation, providing researchers and drug development professionals with a robust framework for impurity profiling.

Understanding the Analyte: Structural Features and Potential Liabilities

tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (MW: 239.33 g/mol ) possesses several key structural features that dictate its chemical behavior and inform our analytical strategy:

  • N-Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously labile under acidic conditions, making its cleavage a primary degradation pathway.[4][5][6]

  • Piperidine Ring: A common scaffold in pharmaceuticals, its nitrogen atom influences ionization, and the ring itself can undergo specific fragmentation.[7]

  • Propargyl Ether Moiety: The ether linkage can be susceptible to oxidative and hydrolytic cleavage. The terminal alkyne is a reactive functional group that can undergo various side reactions.[8]

These features are the likely sources of impurities, which can be broadly categorized as process-related (from synthesis) or degradation products (from storage or handling).

Table 1: Potential Impurities and Their Origins
Impurity NameStructure/DescriptionMolecular Weight ( g/mol )Probable Origin
Starting Material 1 tert-butyl 4-hydroxypiperidine-1-carboxylate201.27Process
Starting Material 2 Propargyl alcohol56.06Process
Deprotected API 4-(prop-2-yn-1-yloxy)piperidine139.19Degradation (Acidic)
Hydrolysis Product 4-hydroxypiperidine101.15Degradation
Oxidative Impurity N-oxide derivative255.33Degradation (Oxidation)
Formaldehyde Adduct Dipropargyl formal124.14Impurity from propargyl alcohol starting material[9]

Comparative Analysis of LC-MS Methodologies

The goal of the LC-MS method is to achieve baseline separation of the main compound from all potential impurities and to provide structural information for their identification.

Chromatographic Separation: The Key to Resolution

A successful analysis begins with robust chromatographic separation. For a molecule of moderate polarity like our target compound, reversed-phase liquid chromatography (RPLC) is the most effective approach.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification A Weigh API Sample B Dilute in Mobile Phase (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Inject into LC-MS System C->D E Chromatographic Separation (Reversed-Phase Gradient) D->E F ESI+ Ionization E->F G Full Scan MS & dd-MS2 Acquisition F->G H Integrate Peaks & Generate Impurity Profile G->H I Analyze MS/MS Spectra of Impurities H->I J Propose Structures Based on Fragmentation & Mass I->J K Confirm with Reference Standards (if available) J->K

Caption: General workflow for LC-MS impurity characterization.

Column Chemistry Comparison:

  • C18 (Octadecylsilane): This is the workhorse for RPLC and the recommended starting point. A high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) provides excellent resolving power and peak shape for moderately polar analytes.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions, which can be beneficial for resolving impurities with aromatic rings or differentiating isomers. It serves as a good second-choice column for methods that fail on a C18.

Mobile Phase Comparison:

The choice of mobile phase additive is critical for good chromatography and efficient ionization in positive mode ESI.

  • 0.1% Formic Acid (v/v): This is the preferred modifier. It provides protons for efficient ionization in ESI positive mode and typically yields sharp, symmetrical peaks for amine-containing compounds.

  • 10 mM Ammonium Formate: While also a good buffer for ESI, it can sometimes lead to broader peaks compared to formic acid for certain analytes. However, it can improve retention for very polar, early-eluting impurities.

Table 2: Comparison of RPLC Conditions
ParameterMethod A (Recommended)Method B (Alternative Selectivity)Rationale for Recommendation
Column C18, 100 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 100 x 2.1 mm, 2.6 µmC18 provides the best balance of hydrophobic retention and efficiency for this class of compound.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in WaterFormic acid ensures a low pH, promoting sharp peak shapes and excellent ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is preferred over methanol for its lower viscosity and UV cutoff.
Gradient 5% to 95% B over 15 min5% to 95% B over 15 minA gradient is essential to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 40 °C40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.

Detailed Experimental Protocol: Recommended Method

This protocol represents a robust starting point for the characterization of impurities.

1. Sample Preparation: a. Prepare a stock solution of the tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. b. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution. c. Dilute this stock solution to a working concentration of approximately 10 µg/mL using the same diluent.

2. LC-MS System and Conditions: a. LC System: High-performance liquid chromatography system capable of binary gradient elution. b. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements, which are invaluable for determining elemental compositions of unknown impurities.[10] c. Chromatographic Conditions: Utilize Method A as detailed in Table 2. d. MS Acquisition: i. Ionization Mode: Electrospray Ionization (ESI), Positive. ii. Scan Mode: Full scan MS from m/z 70-500, coupled with data-dependent MS/MS (dd-MS2) on the top 3 most intense ions per scan. iii. Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is obtained for structural elucidation.

3. Forced Degradation Study Protocol: To proactively identify potential degradation products, forced degradation studies are essential.[11] A portion of the API should be subjected to the following stress conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours.
  • Basic: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal: Solid sample at 105 °C for 48 hours.
  • Photolytic: Solution exposed to light according to ICH Q1B guidelines.
  • After exposure, neutralize the acidic and basic samples and dilute all to 10 µg/mL for LC-MS analysis.

Mass Spectrometry and Fragmentation Analysis

Understanding the fragmentation of the parent molecule is key to identifying its impurities, as they will often share common fragmentation pathways.[7]

Predicted Fragmentation Pathway of the Parent Compound

The protonated molecule [M+H]⁺ at m/z 240.16 is the primary precursor ion. Its fragmentation is dominated by the lability of the N-Boc group.

Fragmentation parent Parent Ion [M+H]⁺ m/z 240.16 frag1 Loss of isobutylene (-56 Da) [M+H-56]⁺ m/z 184.10 parent->frag1 - C₄H₈ frag2 Loss of Boc group (-100 Da) [M+H-100]⁺ m/z 140.09 parent->frag2 - C₅H₈O₂ frag3 Loss of propargyloxy group (-55 Da) [M+H-55]⁺ m/z 185.12 parent->frag3 - C₃H₃O frag1->frag2 - CO₂ frag4 Piperidine Ring Fragments frag2->frag4 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation of the parent compound.

  • Loss of Isobutylene (m/z 184.10): A characteristic loss of 56 Da from the Boc group via a McLafferty-like rearrangement is often observed.[12]

  • Loss of the entire Boc group (m/z 140.09): The most significant fragmentation pathway, resulting in the deprotected piperidine ring. This fragment is a key diagnostic ion.

  • Piperidine Ring Fragmentation: Further fragmentation of the m/z 140.09 ion will involve cleavage of the piperidine ring, yielding smaller characteristic ions.[13]

Table 3: Key MS and MS/MS Data for Identification
CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Notes on Identification
API 240.16184.10, 140.09Presence of both Boc-related losses is confirmatory.
Deprotected API 140.09123.06, 81.07Co-elutes with the m/z 140.09 fragment from the API but will be a distinct chromatographic peak.
Starting Material 1 202.14146.08, 128.07, 102.09Shows loss of isobutylene (-56 Da) and the full Boc group (-100 Da).

Conclusion and Best Practices

A systematic approach combining high-resolution reversed-phase liquid chromatography with high-resolution mass spectrometry provides a powerful tool for the comprehensive characterization of impurities in tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

Recommended Best Practices:

  • Orthogonal Methods: Employ two different column chemistries (e.g., C18 and Phenyl-Hexyl) to ensure no impurities are co-eluting with the main peak.

  • High-Resolution MS: Utilize HRMS to obtain accurate mass data for all detected impurities. This significantly increases confidence in proposed elemental compositions and reduces ambiguity.

  • Forced Degradation: Conduct comprehensive forced degradation studies early in development to understand the molecule's stability and to ensure the analytical method is truly "stability-indicating."

  • Reference Standards: Whenever possible, synthesize or purchase reference standards for key identified impurities to confirm their identity based on retention time and fragmentation patterns.

By implementing this structured, scientifically-grounded approach, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and safety of this critical pharmaceutical intermediate and satisfying stringent regulatory requirements.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmaready.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH.
  • ICH. Quality Guidelines. ICH.
  • Cayman Chemical. Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
  • BenchChem. (2025). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts. BenchChem.
  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry. BenchChem.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit.
  • BLDpharm. 1219827-56-1|tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. BLDpharm.
  • Bio-Techne. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Bio-Techne.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. BenchChem.
  • AHH Chemical. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. AHH Chemical.
  • Google Patents. US2527358A - Process of purifying propargyl alcohol. Google Patents.
  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Rawal, G., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information.
  • Jones, K., et al. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications.
  • Sharma, G. V. M., et al. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry.

Sources

Comparative

Reaction kinetics comparison of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in CuAAC

Title: Reaction Kinetics Comparison of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in CuAAC Executive Summary In modern drug discovery and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuA...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reaction Kinetics Comparison of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate in CuAAC

Executive Summary

In modern drug discovery and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for constructing stable 1,2,3-triazole linkages[1]. The selection of the alkyne handle critically dictates both the reaction kinetics and the physicochemical properties of the resulting conjugate. This guide provides an objective, data-driven comparison of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate —a highly versatile, Boc-protected piperidine building block—against other standard alkyne alternatives. By analyzing its kinetic profile, steric environment, and mechanistic behavior, researchers can optimize their synthetic workflows for fragment-based drug discovery and complex library generation.

Mechanistic Foundations & The Propargyl Ether Advantage

To understand the kinetic behavior of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, we must examine the CuAAC catalytic cycle. The reaction does not proceed via a simple concerted mechanism; rather, it relies on the formation of a transient, dinuclear copper(I) acetylide intermediate[2].

The propargyl ether linkage (-O-CH₂-C≡CH) present in our target compound is highly privileged in this context. The oxygen atom adjacent to the propargyl carbon provides ideal electronic properties that facilitate rapid copper coordination without poisoning the catalyst[3]. Furthermore, the linear geometry of the alkyne projects the reactive terminus away from the bulky Boc-protected piperidine ring, minimizing steric hindrance at the transition state[4]. This allows the compound to maintain the rapid reaction rates characteristic of simple propargyl ethers while carrying a complex, lipophilic payload[5].

CuAAC_Mechanism A Terminal Alkyne (Boc-Piperidine Propargyl Ether) C π-Alkyne-Cu Complex A->C B Cu(I) Catalyst B->C Coordination D Dinuclear Cu-Acetylide Intermediate C->D Base / -H+ F 6-Membered Metallacycle D->F Azide Binding E Azide Substrate E->F G 1,4-Disubstituted 1,2,3-Triazole F->G Ring Contraction & Protonation G->B Catalyst Release

Catalytic cycle of CuAAC highlighting the dinuclear copper intermediate.

Comparative Kinetic Profiling

When evaluating tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, it is essential to benchmark it against other common alkynes. The table below synthesizes kinetic and physicochemical data to illustrate how the Boc-piperidine moiety influences the reaction compared to baseline substrates[3][5].

Table 1: Kinetic and Physicochemical Comparison in CuAAC

Alkyne SubstrateLinkage TypeRelative Rate ( krel​ )*Conversion (1h)Steric Hindrance at AlkynePrimary Solvent Compatibility
Propargyl alcohol Ether/Alcohol1.00 (Baseline)>95%MinimalAqueous / Polar Organic
tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Ether0.85 - 0.9085-90%Low-ModerateOrganic (DCM, THF, DMF)
N-Boc-propargylamine Amine/Amide0.80 - 0.8580-85%ModerateOrganic (DCM, THF, DMF)
Phenylacetylene Aryl0.30 - 0.40<50%High (Electronic/Steric)Organic

*Relative rates are normalized to propargyl alcohol under standard CuAAC conditions (10 µM Cu⁺, 25 °C).

Causality Behind the Data:

  • Target Compound vs. Propargyl Alcohol: The slight reduction in krel​ (0.85) for the Boc-piperidine derivative is not due to direct steric clash at the alkyne, but rather the decreased diffusion rate of the larger molecule and its reliance on organic co-solvents (which can slightly alter copper speciation)[6].

  • Target Compound vs. N-Boc-propargylamine: The ether linkage in our target compound is generally more reactive than the nitrogen-linked propargylamine. The ether oxygen is a weaker Lewis base than the protected amine, preventing non-productive sequestration of the copper catalyst while still providing inductive activation[7].

  • Target Compound vs. Phenylacetylene: Aryl alkynes lack the coordinating heteroatom at the propargylic position, drastically slowing the formation of the copper acetylide intermediate[5].

Experimental Protocol: Kinetic Validation Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines how to empirically measure the reaction kinetics of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate using LC-MS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM stock solutions of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and a model azide (e.g., benzyl azide) in anhydrous DMSO.

  • Catalyst Premix: To prevent catalyst degradation and minimize reactive oxygen species (ROS), pre-mix CuSO₄ (20 mM in water) with the accelerating ligand THPTA (50 mM in water) at a 1:5 ratio. Incubate for 5 minutes[5].

  • Reaction Initiation: In a thermostated vial at 25 °C, combine the alkyne (1 mM final) and azide (1 mM final) in a 1:1 mixture of tert-butanol and water. Add sodium ascorbate (5 mM final) to reduce Cu(II) to Cu(I), followed immediately by the Cu/THPTA premix (0.1 mM Cu final) to initiate the reaction.

  • Quenching: At precise intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw 10 µL aliquots. Immediately inject each aliquot into 90 µL of a quench solution (Acetonitrile containing 5 mM EDTA). The EDTA rapidly chelates the copper catalyst, instantly halting the cycloaddition.

  • Quantification: Analyze the quenched samples via LC-MS. Integrate the area under the curve (AUC) for the disappearing alkyne and the appearing triazole product to calculate the pseudo-first-order rate constants.

Kinetic_Workflow S1 Prepare Equimolar Reactant Stocks S2 Initiate CuAAC (CuSO4 + Ascorbate) S1->S2 S3 Quench Aliquots (EDTA Chelation) S2->S3 S4 LC-MS / NMR Quantification S3->S4 S5 Plot Conversion vs. Time S4->S5

Experimental workflow for real-time kinetic profiling of CuAAC reactions.

Conclusion

tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate offers an exceptional balance of structural complexity and chemical reactivity. By utilizing a propargyl ether linkage, it bypasses the steric penalties typically associated with bulky lipophilic groups in click chemistry[6]. It delivers near-quantitative yields in under an hour, making it a vastly superior choice to aryl alkynes and a highly competitive alternative to standard propargylamines for the rapid assembly of piperidine-containing pharmaceutical libraries.

References

  • Cu-Catalyzed Azide−Alkyne Cycloaddition Chemical Reviews - ACS Publications[Link]

  • Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents NIH / Nucleic Acids Research[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications ACS Publications[Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry Chemical Reviews - ACS Publications[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate Triazole Products

For researchers engaged in drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone of molecular design. When coupled with the 1,2,3-triazole linker—a hallmark of Copper(I)-catalyzed Azide-Alkyne...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone of molecular design. When coupled with the 1,2,3-triazole linker—a hallmark of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry"—it provides a robust and versatile entry into vast chemical libraries.[1][2][3] The starting material, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, serves as an exemplary building block for this purpose. However, the success of this powerful synthetic tool hinges on the rigorous validation of its products.

This guide provides an in-depth comparison of the spectroscopic signatures of the alkyne precursor and its resulting 1,4-disubstituted triazole products. We will explore the causality behind the selection of specific analytical techniques and provide field-proven insights into data interpretation, ensuring the unambiguous confirmation of your target molecule's structure and purity.

The Synthetic Transformation: A Spectroscopic Journey

The CuAAC reaction is celebrated for its efficiency and regioselectivity, reliably yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] The fundamental transformation involves the reaction of the terminal alkyne on the piperidine building block with an organic azide in the presence of a copper(I) catalyst. This process fundamentally alters the electronic and structural environment of the propargyl group, leading to distinct and predictable changes in its spectroscopic profile.

CuAAC_Workflow cluster_reactants Reactants cluster_product Product Alkyne tert-Butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Triazole 1,4-Disubstituted 1,2,3-Triazole Product Alkyne->Triazole +       Azide Organic Azide (R-N₃) Azide->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na Ascorbate) Catalyst->Triazole  catalyzes

Figure 1: General workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Validation: Reactant vs. Product Fingerprints

The unequivocal proof of triazole formation lies in a comparative analysis of the starting material and product spectra. The key is to observe the disappearance of reactant-specific signals and the concurrent appearance of product-specific signals.

Spectroscopic TechniqueKey Signature in Alkyne ReactantKey Signature in Triazole ProductRationale for Change
¹H NMR Terminal Alkyne (≡C-H ): Singlet, ~2.5 ppmTriazole Ring (H -5): Singlet, ~7.5 - 8.5 ppm[5][6]Cycloaddition consumes the alkyne proton and forms the aromatic-like triazole ring, shifting the proton significantly downfield.
Propargyl (-O-CH₂ -C≡): Singlet, ~4.2 ppmMethylene (-O-CH₂ -Triazole): Singlet, ~4.6 ppmThe adjacent newly formed triazole ring is more electron-withdrawing than the alkyne, deshielding the methylene protons.
¹³C NMR Alkyne Carbons (CC H): ~75 ppm & ~80 ppmTriazole Ring Carbons (C -4 & C -5): ~145 ppm & ~125 ppm[5][7]The sp-hybridized alkyne carbons are converted to sp²-hybridized carbons within the aromatic triazole ring system.
FTIR ≡C-H Stretch: Sharp, ~3300 cm⁻¹Disappearance of ≡C-H and N₃ stretchesThe alkyne and azide functional groups are consumed during the reaction.
C≡C Stretch: Sharp, ~2100 cm⁻¹
N₃ Asymmetric Stretch: Strong, ~2100 cm⁻¹
Mass Spec (ESI-MS) [M+H]⁺ for Alkyne[M+H]⁺ for (Alkyne + Azide)The product mass is the sum of the two reactants, confirming the successful cycloaddition.

Deeper Dive: Advanced Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for validating triazole products, not only confirming the conversion but also establishing the exact regiochemistry.

¹H NMR Analysis: The most telling sign of a successful reaction is the appearance of a new singlet in the aromatic region of the spectrum (typically between 7.5 and 8.5 ppm), corresponding to the C-5 proton of the 1,4-disubstituted triazole ring.[5][6] Concurrently, the sharp singlet of the terminal alkyne proton around 2.5 ppm must completely disappear.

¹³C NMR Analysis: The Gold Standard for Regiochemistry: While CuAAC is highly selective for the 1,4-isomer, side reactions or the use of other catalysts (like Ruthenium for 1,5-isomers) can lead to different products.[4] ¹³C NMR provides an unambiguous method to distinguish between them.

  • 1,4-Disubstituted Triazole (CuAAC Product): Shows two distinct signals for the triazole carbons. The C-5 signal (the carbon with the attached proton) appears upfield around δ ≈ 120-127 ppm . The C-4 signal (the carbon attached to the piperidine moiety) appears downfield at δ ≈ 139-148 ppm .[5][7]

  • 1,5-Disubstituted Triazole (Alternative): The C-4 carbon in this isomer is significantly more shielded, appearing at δ ≈ 133 ppm .[7]

This clear and reliable difference in chemical shifts provides definitive proof of the reaction's regiochemical outcome.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent technique for rapidly monitoring the reaction's progress. The key is to track the disappearance of two strong, sharp peaks from the starting materials: the azide asymmetric stretch (~2100 cm⁻¹) and the terminal alkyne C≡C stretch (also ~2100 cm⁻¹). These peaks often overlap, but their complete absence in the final product spectrum is a strong indicator of a complete reaction. The disappearance of the sharp alkyne ≡C-H stretch around 3300 cm⁻¹ provides further confirmation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), confirms that the cycloaddition has occurred. The observed molecular ion peak (e.g., [M+H]⁺) in the product spectrum must correspond to the exact mass of the alkyne precursor plus the azide reactant. This confirms the covalent linking of the two molecules.

Validation_Logic cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_MS MS Analysis Start Purified Product Sample H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR Start->C13_NMR FTIR_Check Check for Reactant Peaks Start->FTIR_Check MS_Check Check for Product Mass Start->MS_Check H1_Success PASS: Correct Proton Environment H1_NMR->H1_Success Triazole H-5 peak? (7.5-8.5 ppm) C13_Success PASS: Confirms 1,4-Regioisomer C13_NMR->C13_Success C-5 ~125 ppm? C-4 ~145 ppm? FTIR_Success PASS: Reactants Consumed FTIR_Check->FTIR_Success Alkyne/Azide peaks (~2100, 3300 cm⁻¹) absent? MS_Success PASS: Correct Molecular Weight MS_Check->MS_Success Mass = (Alkyne + Azide)? Validation Structure Validated H1_Success->Validation C13_Success->Validation FTIR_Success->Validation MS_Success->Validation

Figure 2: A logical workflow for the spectroscopic validation of triazole products.

Experimental Protocols

Protocol 1: Model Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a general procedure for the CuAAC reaction.

  • Reactant Preparation: In a vial, dissolve tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (1.0 eq) and your chosen organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellow-green color.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is fully consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Protocol 2: Spectroscopic Sample Preparation and Analysis

  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like HSQC/HMBC) on a 400 MHz or higher spectrometer.

  • FTIR: Acquire a spectrum of the solid product using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • MS: Prepare a dilute solution (~1 mg/mL) of the product in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-TOF or ESI-QTOF mass spectrometer in positive ion mode to obtain an accurate mass.

Field Insight: A Critical Troubleshooting Note

A common pitfall in the analysis of CuAAC products is the presence of residual paramagnetic copper(II) ions, even after chromatography. These impurities can cause significant broadening of NMR signals, particularly the triazole proton (H-5) and the adjacent methylene protons, sometimes to the point where they disappear entirely into the baseline. If you observe missing or unexpectedly broad signals in this region, it is advisable to re-purify the sample or treat the NMR sample with a chelating agent like EDTA to sequester the paramagnetic ions, which often restores the expected sharp signals.

By systematically applying this multi-faceted spectroscopic approach, researchers can confidently validate the structure, purity, and regiochemistry of their triazole products, ensuring the integrity of their subsequent research and development efforts.

References

  • Vibrational spectra and molecular conformation of propargyl ethyl ether. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. (2021). Available at: [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Chemistry Proceedings. (2020). Available at: [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. (2020). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. (2014). Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. (2012). Available at: [Link]

  • Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles. Canadian Journal of Chemistry. (1974). Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. (2022). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. (2014). Available at: [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals. (2022). Available at: [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. (2021). Available at: [Link]

  • tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. Chemsrc. (2025). Available at: [Link]

  • tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate. NextSDS. Available at: [Link]

  • tert-butyl 4-(prop-2-ynoyl)piperidine-1-carboxylate. NextSDS. Available at: [Link]

  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to Linker Selection: Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate vs. Terminal Alkyne Alkyl Linkers in Bioconjugation and Drug Discovery

Introduction: The Linker as a Linchpin in Molecular Design In the landscape of modern drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), the chemical linker that connects the two...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as a Linchpin in Molecular Design

In the landscape of modern drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), the chemical linker that connects the two active ligands is far more than a passive spacer.[1][2][3] This heterobifunctional molecule's efficacy hinges on the linker's ability to orchestrate a productive ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4] The linker's length, rigidity, polarity, and chemical composition are critical parameters that profoundly influence a PROTAC's stability, solubility, cell permeability, and ultimately, its protein degradation efficiency.[5][6][]

Historically, simple, flexible linkers such as alkyl and polyethylene glycol (PEG) chains have been the workhorses of PROTAC design due to their synthetic accessibility.[4][6] However, the field is rapidly evolving, with a growing appreciation for more sophisticated linkers that impart specific conformational constraints or physicochemical properties.[8][9] This guide provides a detailed, objective comparison between a representative "rigid" heterocyclic linker, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate , and the class of traditional terminal alkyne alkyl linkers . We will explore their properties, applications in "click chemistry," and their differential impact on the performance of the final bioconjugate, supported by experimental protocols and data.

Chapter 1: Profile of the Linkers

The choice of linker dictates many of the final molecule's drug-like properties. The structural and physicochemical differences between a piperidine-based linker and a simple alkyl chain are stark and have significant downstream consequences.

Contender 1: Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

This molecule incorporates a piperidine ring, a common motif in medicinal chemistry, which serves to reduce the conformational flexibility of the linker.[4][5] The terminal alkyne group makes it a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][10]

  • Structure:

    Caption: Structure of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.

  • Key Attributes:

    • Reduced Flexibility: The piperidine ring introduces a degree of rigidity, which can pre-organize the molecule into an active conformation, potentially lowering the entropic penalty of forming the ternary complex.[6][9]

    • Improved Physicochemical Properties: Saturated heterocycles like piperidine can enhance water solubility and metabolic stability compared to purely aliphatic chains.[6]

    • Modulated Polarity: The ether linkage and the carbamate group contribute to a more balanced polarity profile compared to hydrophobic alkyl chains.

Contender 2: Terminal Alkyne Alkyl Linkers

This class represents the traditional, flexible approach to linker design. They consist of a hydrocarbon chain of variable length, capped with a terminal alkyne.

  • Generic Structure:

    Caption: Generic structure of a terminal alkyne alkyl linker.

  • Key Attributes:

    • High Flexibility: The free rotation around carbon-carbon single bonds provides significant conformational freedom.[1]

    • Synthetic Tractability: These linkers are often synthetically straightforward and commercially available in various lengths, allowing for rapid screening of linker length as a key variable.[4]

    • Hydrophobicity: Alkyl chains are inherently hydrophobic, which can decrease aqueous solubility but may improve membrane permeability, a classic trade-off in drug design.[6]

Physicochemical Property Comparison

To quantify the differences, let's compare the properties of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (a related analog for which data is readily available) with a representative alkyl linker, 5-hexyn-1-ol, which could be further functionalized.

Propertytert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate[11]5-Hexyn-1-ol (Alkyl Linker Precursor)
Molecular Weight 223.31 g/mol 98.14 g/mol
XLogP3 2.41.1
Topological Polar Surface Area (TPSA) 29.5 Ų20.2 Ų
Number of Rotatable Bonds 23
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 21

This data highlights that the piperidine-based linker, despite its greater molecular weight, has a more constrained structure (fewer rotatable bonds for its size) and a different polarity profile.

Chapter 2: Application in Bioconjugation via Click Chemistry

The terminal alkyne on both linker types is designed for one of the most robust and widely used bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12] This reaction forms a stable triazole ring, covalently linking the two parts of a molecule (e.g., the two ligands of a PROTAC).[13]

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Alkyne R₁-C≡CH (Linker) Catalyst Cu(I) Catalyst + Ligand Alkyne->Catalyst Coordination Alkyne->Catalyst Azide R₂-N₃ (Ligand) Azide->Catalyst Azide->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Product Catalyst->Product Cycloaddition

Caption: Simplified overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The choice between a rigid piperidine-based linker and a flexible alkyl linker directly impacts the geometry of the final conjugate. The piperidine linker enforces a more defined spatial orientation between the two connected molecules. In contrast, the alkyl linker allows for a much wider range of possible conformations. This difference is paramount in PROTAC design, where the precise positioning of the POI relative to the E3 ligase determines the efficiency of ubiquitin transfer.[3]

Chapter 3: Experimental Protocol: A Standardized CuAAC Reaction

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following methodology provides a robust, self-validating system for performing a CuAAC reaction applicable to either linker type.

Objective: To conjugate an azide-functionalized molecule (e.g., a POI ligand) to a terminal alkyne linker.
Materials:
  • Alkyne-Linker (Piperidine-based or Alkyl-based): 1.0 equivalent

  • Azide-Molecule: 1.1 equivalents

  • Copper(II) Sulfate (CuSO₄): 0.1 equivalents (10 mol%)

  • Sodium Ascorbate: 0.3 equivalents (30 mol%)

  • Ligand (e.g., THPTA or TBTA): 0.1-0.5 equivalents (10-50 mol%)

  • Solvent: A mixture of t-BuOH and water (1:1) or DMSO

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Solutions: 1. Alkyne-Linker in Solvent 2. Azide-Molecule in Solvent 3. Fresh Sodium Ascorbate in Water 4. CuSO₄/Ligand Premix in Water start->prep react Combine Alkyne and Azide in Reaction Vessel prep->react add_cat Add CuSO₄/Ligand Premix (Catalyst) react->add_cat initiate Add Sodium Ascorbate (Reducing Agent) to Initiate add_cat->initiate monitor Stir at Room Temperature Monitor by TLC or LC-MS initiate->monitor workup Reaction Quench & Aqueous Workup monitor->workup Completion purify Purify Product (e.g., Column Chromatography) workup->purify analyze Characterize Product (NMR, HRMS) purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for a typical CuAAC bioconjugation.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve the Alkyne-Linker (1.0 eq) and Azide-Molecule (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

    • Causality: Using a slight excess of the azide can help drive the reaction to completion, especially if the alkyne is the more valuable component.[13] The t-BuOH/water system is excellent for solubilizing both organic and inorganic reagents.[13]

  • Catalyst Premixing:

    • In a separate vial, dissolve the CuSO₄ (0.1 eq) and the stabilizing ligand (e.g., THPTA for aqueous systems) in water.

    • Causality: The ligand is critical. It stabilizes the active Cu(I) oxidation state, prevents its disproportionation, accelerates the reaction rate, and reduces the cytotoxicity of copper, which is vital for biological applications.[13] Premixing ensures the copper is complexed before the reaction starts.

  • Reaction Setup:

    • To the main reaction vessel containing the alkyne and azide, add the premixed CuSO₄/ligand solution.

    • Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • Initiation and Monitoring:

    • Add the sodium ascorbate solution to the reaction mixture. The reaction should begin immediately.

    • Causality: Sodium ascorbate reduces the Cu(II) from the sulfate salt to the catalytically active Cu(I) species in situ.[13][14] This is often more reliable than using air-sensitive Cu(I) salts directly.

    • Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure triazole-linked conjugate.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 4: Performance Metrics and Data Comparison

The ultimate test of a linker is its impact on the biological activity and drug-like properties of the final PROTAC molecule. The data below, based on typical results seen in literature for BRD4-targeting PROTACs, illustrates the potential differences between a piperidine-based linker and a standard alkyl chain linker.[9]

Table 2: Comparative Performance Data of Two Hypothetical BRD4-Targeting PROTACs

ParameterPROTAC A (Piperidine-Ether Linker)PROTAC B (C6 Alkyl Linker)Rationale for Difference
BRD4 Degradation (DC₅₀) 25 nM80 nMThe constrained conformation of the piperidine linker may facilitate a more stable ternary complex, leading to higher degradation potency.[1]
Maximal Degradation (Dₘₐₓ) >95%>95%Both linkers are of sufficient length to induce degradation, but potency differs.
Aqueous Solubility 55 µM15 µMThe polar ether and carbamate groups in the piperidine linker generally improve solubility over a purely hydrophobic alkyl chain.[5][6]
Cell Permeability (PAMPA) ModerateHighThe higher hydrophobicity of the alkyl linker often leads to better passive diffusion across cell membranes.
Metabolic Stability (t₁/₂ in microsomes) 45 min20 minSaturated heterocyclic rings like piperidine can be less susceptible to oxidative metabolism compared to linear alkyl chains.[9]

This data is illustrative and intended for comparative purposes.

Conclusion and Strategic Recommendations

The choice between tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate and a simple terminal alkyne alkyl linker is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the drug discovery program.

  • Choose a Piperidine-Based Linker when:

    • The goal is to introduce conformational rigidity to test specific spatial orientations.

    • Poor aqueous solubility or high metabolic instability of initial flexible-linker PROTACs is a problem.

    • Exploring non-traditional linker space to optimize potency is a priority.

  • Choose a Terminal Alkyne Alkyl Linker when:

    • Rapidly synthesizing a library of PROTACs with varying lengths is necessary for initial structure-activity relationship (SAR) studies.

    • Maximizing cell permeability is the primary objective and solubility is not yet a limiting factor.

    • Synthetic simplicity and cost are major considerations in the early stages of a project.

The rational design of PROTACs is a multi-parameter optimization challenge.[1][] While flexible alkyl linkers remain a valuable and foundational tool, the exploration of alternative structures like the piperidine-based linker presented here offers a powerful strategy to enhance degradation potency, improve metabolic stability, and ultimately develop more effective targeted protein degraders.[9]

References

  • Novel approaches for the rational design of PROTAC linkers.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
  • Overview of PROTAC Linkers. ChemPep.
  • Linkers in PROTACs. Precise PEG LLC.
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • Application Notes and Protocols: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
  • Linker Design & Optimiz
  • PROTAC Linker Design and Optimiz
  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • Terminal Alkyne Reagents. Vector Labs.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230.
  • A Comparative Guide to Alternative Linkers in PROTAC Synthesis. Benchchem.
  • tert-Butyl 4-(prop-2-yn-1-yl)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling Procedures for Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Introduction Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-(propargyloxy)piperidine) is a highly versatile bifunctional building block widely utilized in drug discovery, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-(propargyloxy)piperidine) is a highly versatile bifunctional building block widely utilized in drug discovery, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and modular synthesis. While its utility is undeniable, its structural complexity demands a rigorous, scientifically grounded approach to laboratory safety and waste management.

Mishandling this compound during decommissioning can lead to pressure explosions, peroxide detonations, or the formation of shock-sensitive byproducts. This guide provides an authoritative, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Structural Hazard Analysis & Causality

As a Senior Application Scientist, I emphasize that safe disposal is not merely about pouring chemicals into a designated bin; it requires a mechanistic understanding of the molecule's reactivity profile. The disposal strategy for this compound is dictated by three distinct functional vulnerabilities:

  • The Terminal Alkyne (-C≡CH): Terminal alkynes are weakly acidic and highly reactive toward heavy metals. If mixed with aqueous heavy metal waste (e.g., Copper, Silver, or Mercury salts), they can spontaneously form highly shock-sensitive and explosive metal acetylides.

  • The Ether Linkage (-O-): Like all aliphatic ethers, the propargyl ether moiety is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of explosive hydroperoxides.

  • The Boc Protecting Group (-N-COO-tBu): The tert-butyloxycarbonyl group is highly acid-labile. If inadvertently mixed with acidic waste streams (e.g., HCl, TFA), the Boc group will rapidly decompose, releasing equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. In a sealed waste container, this will cause catastrophic pressure buildup and potential rupture.

G Compound Tert-butyl 4-(prop-2-yn-1-yloxy) piperidine-1-carboxylate Alkyne Terminal Alkyne (-C≡CH) Compound->Alkyne Ether Ether Linkage (-O-) Compound->Ether Boc Boc Protecting Group (-N-COO-tBu) Compound->Boc Hazard1 Forms explosive acetylides with Cu, Ag, Hg Alkyne->Hazard1 Hazard2 Potential peroxide formation upon prolonged storage Ether->Hazard2 Hazard3 Acid-catalyzed decomposition (Releases CO2 gas) Boc->Hazard3 Action1 Segregate from heavy metal waste streams Hazard1->Action1 Action2 Peroxide testing prior to disposal Hazard2->Action2 Action3 Segregate from strong acids (Avoid pressure buildup) Hazard3->Action3 WasteStream Non-Halogenated Organic Waste (Incineration Facility) Action1->WasteStream Action2->WasteStream Action3->WasteStream

Fig 1: Structural hazard analysis and waste segregation logic for 1-Boc-4-(propargyloxy)piperidine.

Quantitative Disposal Parameters

To ensure proper logistical planning, summarize the compound's physical and reactive constraints before beginning the disposal workflow.

ParameterValue / GuidelineCausality / Operational Note
Molecular Formula C₁₃H₂₁NO₃Contains no halogens; dictates routing to the Non-Halogenated waste stream[1].
Molecular Weight 239.31 g/mol Used to calculate stoichiometric quenching agents if bulk material is compromised.
Peroxide Testing Interval Every 6 monthsEther linkages auto-oxidize. Testing prevents detonation during waste transit.
Incompatible Materials Strong acids, oxidizers, Cu/Ag/HgPrevents CO₂ off-gassing (Boc cleavage) and explosive acetylide formation.
Primary Disposal Route High-Temperature IncinerationEnsures complete thermal destruction of the organic framework.
Step-by-Step Disposal Methodology (Self-Validating Protocol)

The following protocol outlines a self-validating system for decommissioning this compound. By integrating an empirical peroxide screening step, the workflow ensures that the chemical's safety state is verified before it enters the institutional waste stream.

Materials Required:

  • Potassium iodide (KI) starch test strips.

  • 10% w/v Ferrous sulfate (FeSO₄) aqueous solution (for emergency peroxide quenching).

  • Compatible, vented waste container (HDPE or glass).

  • Secondary containment tray.

Step 1: Environmental Setup & PPE
  • Action: Don standard PPE (nitrile gloves, flame-resistant lab coat, safety goggles). Conduct all operations inside a certified, actively exhausting chemical fume hood.

  • Causality: Protects against potential inhalation of volatile degradation products and dermal exposure to the compound, which is a known skin and eye irritant.

Step 2: Self-Validating Peroxide Screen
  • Action: Dip a KI-starch test strip into the liquid compound (if solid, dissolve a small aliquot in a non-reactive solvent like DCM). Moisten the strip with a drop of distilled water.

  • Validation Check: Observe the strip after 1 minute. A color change to blue/black indicates the dangerous presence of hydroperoxides. No color change empirically validates that the ether linkage has not significantly auto-oxidized.

  • Causality: Ethers exposed to oxygen form shock-sensitive peroxides. Testing validates the safety of the subsequent transport and incineration steps.

Step 3: Peroxide Quenching (Conditional)
  • Action: If the peroxide test is positive (>20 ppm), slowly add the compound to a stirred 10% aqueous FeSO₄ solution in a 1:1 volume ratio. Stir for 30 minutes, then re-test with a new KI-starch strip.

  • Causality: Fe(II) safely reduces dangerous peroxides to unreactive alcohols, neutralizing explosive hazards before the waste is handed over to logistics personnel.

Step 4: Waste Stream Segregation
  • Action: Transfer the validated, peroxide-free compound into a designated "Non-Halogenated Organic Waste" container.

  • Critical Constraint: Ensure the waste container contains NO strong acids (e.g., HCl, TFA) and NO heavy metal salts (e.g., Cu, Ag).

  • Causality: Mixing with acids triggers Boc cleavage, releasing isobutylene and CO₂, which can pressurize and violently rupture the container. Mixing with heavy metals risks the formation of shock-sensitive metal acetylides.

Step 5: Labeling and EHS Transfer
  • Action: Seal the container with a vented cap (to allow trace gas escape). Label clearly with the full chemical name, "Danger: Non-Halogenated Organic Waste," and the date. Request pickup from your Environmental Health and Safety (EHS) department.

  • Causality: Accurate labeling complies with federal guidelines and ensures downstream handlers are aware of the chemical composition.

Regulatory Compliance & Environmental Impact

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this compound must be managed as a hazardous waste. While not specifically "listed" (e.g., P- or U-listed), it may exhibit characteristic hazards (such as ignitability) depending on its physical state and solvent matrix.

Furthermore, all handling must comply with the, which mandates the implementation of a Chemical Hygiene Plan[2]. Institutional EHS guidelines universally dictate that non-halogenated organics be segregated for high-temperature incineration by licensed waste carriers[3]. Never dispose of this compound down the drain, as it poses a risk to aquatic life and violates Clean Water Act regulations.

References
  • Title: Chemical Hygiene Plan (CHP) & Laboratory Chemical Waste Disposal Guidelines Source: Georgia Gwinnett College / OSHA Lab Standards URL: [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1) is a highly versatile bifunctional building block widely utilized in drug discovery, PROTAC linker synthesis, and bioconjugation. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS: 1219827-56-1) is a highly versatile bifunctional building block widely utilized in drug discovery, PROTAC linker synthesis, and bioconjugation. Structurally, it features a piperidine core protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and a reactive terminal alkyne (propargyl ether) primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

Because this compound bridges two highly distinct chemical workflows—click chemistry and acidic deprotection—handling it safely requires an operational understanding of its chemical reactivity. This guide provides authoritative, step-by-step safety and operational protocols for researchers handling this chemical.

Hazard Assessment & Chemical Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the compound's hazards. According to standardized safety data [2], this compound triggers the following GHS warnings: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

  • The Alkyne Moiety: Terminal alkynes are high-energy functional groups. While stable under ambient conditions, they can form explosive metal acetylides if exposed to uncomplexed heavy metals (e.g., silver or unliganded copper salts) in basic conditions.

  • The Boc-Protected Amine: The Boc group is highly sensitive to strong acids. Exposure to acids triggers a fragmentation mechanism that releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas . If this chemical accidentally contacts strong acids in a sealed waste container, the resulting gas evolution will cause a catastrophic pressure rupture [3].

Table 1: Quantitative Physical & Hazard Data
ParameterValueOperational Implication
CAS Number 1219827-56-1Unique identifier for safety tracking and inventory.
Molecular Weight 239.31 g/mol Required for precise stoichiometric calculations in CuAAC.
Storage Temp 2–8°C (Refrigerated)Prevents thermal degradation of the Boc group and alkyne oxidation.
GHS Hazards H302, H312, H332Harmful via all primary exposure routes; mandates systemic PPE.

Context-Dependent PPE Matrix

Standard lab safety protocols often fail because they do not account for the solvent context in which a chemical is used. Your PPE must adapt to the specific workflow being executed.

Table 2: Workflow-Specific PPE Requirements
PPE CategoryDry Powder HandlingCuAAC Workflow (Aqueous/DMSO)Boc Deprotection (DCM/TFA)
Gloves Standard NitrileStandard NitrileButyl Rubber or Silver Shield (Nitrile degrades rapidly in DCM/TFA).
Eye Protection Safety GlassesSafety GlassesChemical Splash Goggles
Body Standard Lab CoatStandard Lab CoatLab Coat + Acid-resistant apron
Respiratory Fume Hood (>100 fpm)Benchtop (if no volatile toxics)Fume Hood (Sash lowered)

Operational Plan A: CuAAC Click Chemistry Workflow

The terminal alkyne on this molecule is designed to react with azides to form a stable 1,4-triazole linkage. The following protocol utilizes a Cu(I) catalyst generated in situ [4].

Expert Insight: Cu(I) is thermodynamically unstable and prone to disproportionation or rapid oxidation to Cu(II). The causality behind the order of addition in this protocol is critical: the reducing agent (ascorbate) must be added last so that the generated Cu(I) is immediately captured by the alkyne-azide-ligand complex.

Step-by-Step Methodology:
  • Preparation: In a 2 mL reaction tube, dissolve your azide-functionalized cargo and Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (alkyne) in a compatible buffer (e.g., PBS with 5-10% DMSO for solubility) to achieve a 1:1.2 molar ratio.

  • Catalyst Complexation: In a separate vial, premix CuSO₄ (final reaction conc. 0.25 mM) with the THPTA ligand (final reaction conc. 1.25 mM) in a 1:5 ratio. Why? Pre-complexing the copper prevents Cu-induced generation of reactive oxygen species (ROS) that could degrade biological substrates.

  • Initiation: Add the Cu/THPTA complex to the reaction tube. Finally, add sodium ascorbate (final conc. 5 mM).

  • Incubation: Seal the tube immediately to minimize oxygen ingress. Agitate on a rotisserie for 1–2 hours at room temperature.

  • Workup: Purify the resulting triazole product via HPLC, size-exclusion chromatography, or dialysis.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Operational Plan B: Acidic Boc-Deprotection

To utilize the piperidine nitrogen for further synthetic steps (e.g., amide coupling), the Boc protecting group must be removed using Trifluoroacetic Acid (TFA) [5].

Expert Insight: This reaction is a self-validating system. The mechanism produces gaseous byproducts. The physical bubbling of the solution serves as a macroscopic indicator of reaction progress; when the bubbling stops, the deprotection is generally complete.

Step-by-Step Methodology:
  • Solvent Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) within a round-bottom flask. Crucial Safety Step: Equip the flask with a drying tube or mineral oil bubbler. Never seal the vessel, as the evolved gases will cause a pressure explosion.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add TFA to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction Monitoring: Stir the mixture and allow it to warm to room temperature. Monitor the gas evolution.

  • Concentration: Once bubbling ceases (typically 1–3 hours), remove the volatiles under reduced pressure. Co-evaporate the resulting oil with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Isolation: The product is now a TFA-amine salt. To isolate the free base, partition the residue between DCM and saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.

Caption: Acid-catalyzed Boc deprotection mechanism highlighting gaseous byproducts.

Spill Response & Disposal Protocols

Compliance with P501 (Dispose of contents/container to an approved waste disposal plant) is mandatory.

  • Dry Powder Spill: Do not sweep dry, as this creates an inhalation hazard (H332). Gently cover the powder with damp sand or vermiculite. Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container. Wash the spill area thoroughly with soap and water.

  • Solution Spill (DCM/TFA): Evacuate the immediate area if outside a fume hood. Wear a respirator and butyl rubber gloves. Neutralize the acid spill carefully with sodium bicarbonate powder before absorbing with spill pads.

  • Disposal: Do not pour solutions containing this chemical down the drain. Collect in clearly labeled, dedicated halogenated (if using DCM) or non-halogenated organic waste carboys. Ensure waste containers are vented if Boc-deprotection mixtures are added, to prevent delayed pressurization from residual acid reacting with unconsumed Boc groups.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
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